4-Fluoro-6-methyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJUTKIPURIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646500 | |
| Record name | 4-Fluoro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-09-8 | |
| Record name | 4-Fluoro-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Fluoro-6-methyl-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The document details a plausible and robust synthetic route, complete with experimental protocols and quantitative data, designed to assist researchers in the efficient preparation of this valuable compound.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The strategic incorporation of fluorine and methyl groups onto the indazole ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, in particular, serves as a crucial building block in the development of novel therapeutics, notably as kinase inhibitors. This guide outlines a common and effective synthetic approach to this important molecule.
Proposed Synthetic Pathway
A prevalent and effective method for the synthesis of substituted indazoles is through the diazotization and subsequent cyclization of an appropriately substituted aniline. For the synthesis of this compound, a logical and commonly employed precursor is 3-fluoro-5-methylaniline. The general synthetic scheme is depicted below.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous fluorinated indazoles and represent a practical approach for the preparation of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Fluoro-5-methylaniline | Commercially Available | >98% |
| Sodium Nitrite (NaNO₂) | Standard Supplier | Reagent Grade |
| Hydrochloric Acid (HCl) | Standard Supplier | 37% |
| Tin(II) Chloride (SnCl₂) | Standard Supplier | Anhydrous |
| Ethyl Acetate | Standard Supplier | ACS Grade |
| Saturated Sodium Bicarbonate | Prepared in-house | - |
| Brine | Prepared in-house | - |
| Anhydrous Sodium Sulfate | Standard Supplier | Reagent Grade |
| Silica Gel | Standard Supplier | 230-400 mesh |
Step-by-Step Procedure
Step 1: Diazotization of 3-Fluoro-5-methylaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a suitable solvent such as a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature between 0-5 °C.
-
Stir the resulting mixture at this temperature for an additional 30 minutes to ensure the complete formation of the diazonium salt intermediate.
Step 2: Reductive Cyclization to this compound
-
In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (3.0 eq), in concentrated hydrochloric acid.
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Basify the reaction mixture with a saturated solution of sodium bicarbonate to a pH of ~8.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Quantitative Data
The following table summarizes the expected quantitative data based on analogous syntheses. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >98% |
| Molecular Formula | C₈H₇FN₂ |
| Molecular Weight | 150.15 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | Anticipated peaks: Aromatic protons, methyl protons, and NH proton. |
| ¹³C NMR (CDCl₃, 100 MHz) | Anticipated peaks: Aromatic carbons and methyl carbon. |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 151.07 |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Overall experimental workflow for the synthesis.
Conclusion
This guide provides a detailed and practical framework for the synthesis of this compound. The described two-step process, commencing from 3-fluoro-5-methylaniline, represents a reliable and scalable route to this important medicinal chemistry building block. The provided experimental protocols and data will aid researchers in the successful preparation and characterization of the target compound.
An In-depth Technical Guide to 4-Fluoro-6-methyl-1H-indazole (CAS: 885522-09-8)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
4-Fluoro-6-methyl-1H-indazole is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 4-position and a methyl group at the 6-position, imparts specific electronic and steric properties that make it a valuable scaffold in the design of bioactive molecules.[1] This compound is particularly prominent as a synthetic intermediate in the development of kinase inhibitors for potential therapeutic applications.[1] The indazole core, a fusion of benzene and pyrazole rings, is a well-established pharmacophore found in numerous biologically active compounds.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885522-09-8 | [1] |
| Molecular Formula | C₈H₇FN₂ | [4] |
| Molecular Weight | 150.15 g/mol | [4] |
| Boiling Point | 290.3 ± 20.0 °C at 760 mmHg | ChemSrc |
| Flash Point | 129.4 ± 21.8 °C | ChemSrc |
| Purity | Typically ≥98% | [4] |
Synthesis and Experimental Protocols
Below is a generalized experimental protocol based on common indazole synthesis methods, which can be adapted for the preparation of this compound.
Experimental Protocol: General Synthesis of Substituted 1H-Indazoles
This protocol is based on the synthesis of structurally related difluoro-methyl-indazoles and can be adapted for this compound starting from 1-(3-fluoro-5-methylphenyl)ethan-1-one.[5]
-
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting acetophenone derivative (e.g., 1-(3-fluoro-5-methylphenyl)ethan-1-one) in a suitable solvent such as ethanol or dioxane.
-
-
Step 2: Addition of Hydrazine
-
Add an excess of hydrazine hydrate to the solution. The reaction mixture is then heated to reflux.
-
-
Step 3: Reaction Monitoring and Work-up
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
-
Step 4: Purification
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 1H-indazole product.[5]
-
Diagram 1: General Synthetic Workflow for 1H-Indazoles
Caption: A generalized workflow for the synthesis of 1H-indazoles.
Role in Drug Discovery and Development
The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this core.[2][3] this compound, in particular, has been utilized as a key intermediate in the synthesis of potent and selective kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
The fluorine and methyl substituents on the indazole ring of this compound can significantly influence its binding affinity and selectivity for the target kinase, as well as its pharmacokinetic properties.[1]
3.1. Targeted Signaling Pathways
While specific biological data for this compound itself is limited, its derivatives are often designed to target key signaling pathways implicated in cancer progression. One of the most prominent is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.
Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway
References
- 1. This compound | 885522-09-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-6-methyl-1H-indazole is a fluorinated heterocyclic compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry. Its structural features, combining a bicyclic indazole core with fluorine and methyl substitutions, make it a valuable scaffold for the development of novel therapeutic agents. The electronic properties imparted by the electron-withdrawing fluorine atom and the electron-donating methyl group create a unique chemical entity with the potential for specific biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data and methodologies for researchers engaged in its study and application.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is not widely published, the following table summarizes key predicted and available data.
| Property | Value | Data Type |
| Molecular Formula | C₈H₇FN₂ | - |
| Molecular Weight | 150.15 g/mol | Calculated |
| Density | 1.3±0.1 g/cm³ | Predicted |
| Boiling Point | 290.3±20.0 °C at 760 mmHg | Predicted |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
| LogP | Not available | - |
Experimental Protocols
Accurate determination of physicochemical properties is paramount in drug discovery. The following are detailed, standard experimental protocols that can be employed to characterize this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (if a preliminary rough measurement has been made).
-
Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
A sharp melting range (0.5-1°C) is indicative of a pure compound.
Spectral Data Analysis of 4-Fluoro-6-methyl-1H-indazole: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 4-fluoro-6-methyl-1H-indazole and its closely related analogs. Due to the limited availability of public domain spectral data for the specific molecule of interest, this document presents a comprehensive analysis of validated data for structurally similar compounds. This information serves as a valuable resource for spectral prediction, characterization, and interpretation in the context of drug discovery and development.
Introduction to Fluorinated Indazoles
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of fluorine atoms into the indazole scaffold can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The specific substitution pattern, as in this compound, is of interest for fine-tuning these properties. This guide focuses on the key analytical techniques used for the structural elucidation of these molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of Fluorinated Indazoles
A general and robust method for the synthesis of fluorinated indazoles involves the cyclization of an appropriately substituted acetophenone with hydrazine. This approach is adaptable for the synthesis of this compound.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of a 4,6-Disubstituted-1H-indazole Analog
The following protocol for the synthesis of 4,6-difluoro-3-methyl-1H-indazole can be adapted for this compound by selecting the appropriate starting acetophenone.
A solution of 2,4,6-trifluoroacetophenone (1.1 mmol) in 15 mL of tetrahydrofuran is placed in a round-bottom flask. To this, 10 mL of an aqueous solution of hydrazine hydrate (11 mmol) is added. The mixture is then heated at 80°C for 15 hours. After cooling to room temperature, the organic solvent is evaporated under vacuum. The resulting solid residue is the purified product.
Nuclear Magnetic Resonance (NMR) Spectral Data
Due to the absence of publicly available NMR data for this compound, we present the data for the structurally related compound, 4,6-difluoro-3-methyl-1H-indazole . This data provides a strong basis for predicting the chemical shifts and coupling constants for the target molecule.
Predicted ¹H NMR Spectral Data for this compound
Based on the data for analogous compounds, the following ¹H NMR chemical shifts (in DMSO-d₆) can be anticipated:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH | ~13.0 | broad singlet | - |
| H-3 | ~7.8 | singlet | - |
| H-5 | ~7.2 | doublet | J(H-5, F-4) ≈ 8-10 Hz |
| H-7 | ~6.9 | singlet | - |
| CH₃-6 | ~2.4 | singlet | - |
¹³C NMR Spectral Data for 4,6-difluoro-3-methyl-1H-indazole
The following table summarizes the ¹³C NMR data for 4,6-difluoro-3-methyl-1H-indazole recorded in DMSO-d₆.
| Carbon | Chemical Shift (ppm) |
| C-3 | 141.2 |
| C-3a | 118.8 |
| C-4 | 155.0 (d, ¹J(C,F)=240 Hz) |
| C-5 | 98.4 (t, ²J(C,F)=27 Hz) |
| C-6 | 158.9 (d, ¹J(C,F)=245 Hz) |
| C-7 | 97.9 (d, ²J(C,F)=27 Hz) |
| C-7a | 139.7 |
| CH₃ | 10.1 |
NMR Experimental Protocol
NMR spectra for the analog were recorded on a Bruker AV-400 spectrometer. ¹H and ¹³C NMR spectra were acquired in DMSO-d₆ at 300 K. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Caption: Workflow for NMR spectral acquisition and analysis.
Infrared (IR) Spectroscopy
The IR spectrum of an indazole derivative will show characteristic absorption bands corresponding to specific functional groups. While a spectrum for this compound is not available, the expected characteristic peaks are tabulated below based on general knowledge of indazole compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Strong |
| C-N Stretch | 1250 - 1350 | Strong |
| C-F Stretch | 1000 - 1200 | Strong |
IR Spectroscopy Experimental Protocol
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.
For this compound (C₈H₇FN₂), the expected exact mass and nominal mass are:
| Parameter | Value |
| Molecular Formula | C₈H₇FN₂ |
| Exact Mass | 150.0593 |
| Molecular Weight | 150.15 |
A high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak [M+H]⁺ at m/z 151.0671.
Mass Spectrometry Experimental Protocol
Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound based on the analysis of closely related, well-characterized compounds. The provided tables of predicted and analogous spectral data, along with the experimental protocols and synthesis workflow, offer a valuable resource for researchers engaged in the synthesis and characterization of novel fluorinated indazole derivatives. Direct experimental acquisition of the spectral data for this compound is recommended for definitive structural confirmation.
In-Depth Technical Guide to the Biological Screening of 4-Fluoro-6-methyl-1H-indazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological screening landscape for the novel heterocyclic compound, 4-Fluoro-6-methyl-1H-indazole. While direct biological screening data for this specific molecule is not extensively available in the public domain, its strategic role as a synthetic intermediate has positioned it as a valuable scaffold in the development of potent and selective kinase inhibitors. This document will delve into the known biological activities of structurally related indazole derivatives, present detailed experimental protocols for relevant biological assays, and explore the signaling pathways implicated in the therapeutic potential of these compounds. The guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new therapeutics derived from the this compound core.
Introduction: The Emerging Role of this compound in Medicinal Chemistry
Indazole-containing derivatives are a significant class of heterocyclic compounds in drug discovery, with several approved drugs and clinical candidates for a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders.[1][2][3] The indazole scaffold is considered a "privileged" structure due to its ability to interact with a variety of biological targets.
This compound has emerged as a key building block in the synthesis of more complex and biologically active molecules.[1] The presence of a fluorine atom at the 4-position and a methyl group at the 6-position creates a unique electronic and steric profile that can influence the compound's reactivity and its interactions with biological targets.[1] Research has primarily focused on its utility as a synthetic intermediate in the development of kinase inhibitors.[1] The specific substitution pattern is thought to offer a favorable balance of properties, including solubility and target affinity, making it an attractive starting point for drug discovery programs.[1]
Biological Activities of Indazole Derivatives: A Focus on Kinase Inhibition
While direct biological screening data for this compound is limited, extensive research on its derivatives has revealed a broad spectrum of pharmacological activities. A predominant area of investigation is their role as protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Derivatives of fluorinated and methylated indazoles have shown inhibitory activity against several key kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Indazole-based compounds have been developed as potent inhibitors of FGFRs, which are implicated in various cancers.[2][3]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole scaffold is a core component of several VEGFR inhibitors, which are crucial in blocking angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Polo-like Kinase 4 (PLK4): Indazole derivatives have been identified as inhibitors of PLK4, a key regulator of centriole duplication, making it a target for cancer therapy.[4][5]
-
Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis, and indazole-based inhibitors have been developed to target these enzymes.[6]
-
Protein Kinase B (Akt): The synthesis and structure-activity relationship (SAR) of indazole-pyridine based Akt inhibitors have been explored.
Beyond kinase inhibition, fluorinated indazoles have also been investigated as selective inhibitors of nitric oxide synthase (NOS), highlighting the versatility of this chemical scaffold.[1]
Quantitative Biological Data of a Representative Indazole Derivative
To provide a concrete example, the following table summarizes the in vitro anti-proliferative activity of compound 2f , an indazole derivative, against a panel of human cancer cell lines. While not directly derived from this compound, this data is representative of the type of biological screening performed on this class of compounds.
| Cell Line | Cancer Type | IC50 (μM)[7] |
| 4T1 | Breast Cancer | 0.23 - 1.15 |
| Further cell line data would be presented here if available |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols for Biological Screening
This section provides detailed methodologies for key experiments commonly employed in the biological screening of indazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This assay determines the ability of a test compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human FGFR1 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound or DMSO (for control wells)
-
FGFR1 enzyme
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562 - chronic myeloid leukemia)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors from the this compound scaffold requires a systematic approach, from initial screening to mechanistic studies. The following diagrams illustrate a typical workflow and a relevant signaling pathway.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Caption: A simplified diagram of the p53/MDM2 signaling pathway.[8]
Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition for cancer therapy. While direct biological data on the core molecule is sparse, the extensive research on its derivatives underscores its potential. This guide has provided a framework for understanding the biological screening of this compound class, including detailed experimental protocols and an overview of relevant signaling pathways. Further investigation into the synthesis and evaluation of a wider range of derivatives based on the this compound scaffold is warranted to fully exploit its therapeutic potential.
References
- 1. This compound | 885522-09-8 | Benchchem [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 4-Fluoro-6-methyl-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the currently available information regarding the solubility of 4-Fluoro-6-methyl-1H-indazole. A comprehensive literature search did not yield specific quantitative or qualitative solubility data for this compound in common organic solvents. The information presented herein is based on the properties of structurally related compounds and general principles of chemical solubility.
Introduction
This compound is a fluorinated heterocyclic aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, including altered metabolic stability, binding affinity, and electronic characteristics. Indazole derivatives, in particular, are known to exhibit a wide range of biological activities and are key pharmacophores in numerous developmental drugs.
A critical parameter in the preclinical development of any new chemical entity is its solubility in various solvent systems. Solubility impacts formulation, bioavailability, and the design of purification processes. This guide provides an overview of the known properties of this compound and outlines standard methodologies for determining its solubility in organic solvents.
Physicochemical Properties of this compound
While specific solubility data is not available, a summary of its known physical and chemical properties can offer insights into its potential solubility behavior.
| Property | Value | Source |
| CAS Number | 885522-09-8 | [1] |
| Molecular Formula | C₈H₇FN₂ | [1] |
| Molecular Weight | 150.15 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Storage | Room temperature, dry | [1] |
Based on its structure—a relatively small, aromatic molecule with a fluorine substituent and a methyl group—it is anticipated to have some degree of solubility in a range of organic solvents. The presence of the indazole core, capable of hydrogen bonding, and the polar C-F bond may contribute to its solubility in polar solvents. Conversely, the aromatic rings and the methyl group provide nonpolar character, suggesting potential solubility in less polar solvents as well.
For a structurally related compound, 4-Fluoro-1H-indazole, it has been noted to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol. Another indazole derivative, Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, has been crystallized from ethyl acetate, indicating at least moderate solubility in this solvent. While these observations provide clues, direct experimental verification for this compound is necessary.
Experimental Protocols for Solubility Determination
The following are generalized experimental protocols that can be employed to determine the solubility of this compound. These methods are based on standard laboratory practices for solubility assessment.
3.1. Qualitative Solubility Assessment
This method provides a rapid screening of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a clean, dry test tube.
-
Add a small volume (e.g., 0.1 mL) of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble.
-
If the solid has not completely dissolved, continue adding the solvent in small increments (e.g., 0.1 mL) with vortexing after each addition, until the solid dissolves or a maximum volume (e.g., 1 mL) is reached.
-
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a widely accepted method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.
-
Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or mol/L.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.
Caption: General workflow for determining compound solubility.
Conclusion
While direct, experimentally determined solubility data for this compound in organic solvents is not currently published, its structural features suggest it may be soluble in a variety of common laboratory solvents. For researchers and drug development professionals, it is imperative to experimentally determine the solubility profile of this compound using standardized methods, such as the qualitative and quantitative protocols outlined in this guide. This data will be fundamental for its progression in any research or development pipeline, informing decisions on formulation, purification, and in vitro/in vivo testing. The provided workflow offers a systematic approach to generating this crucial dataset.
References
Crystal Structure of 4-Fluoro-6-methyl-1H-indazole: A Search for a Non-Existent Structure
Despite a comprehensive search of prominent crystallographic and chemical databases, the complete crystal structure of 4-Fluoro-6-methyl-1H-indazole has not been publicly reported. This includes a thorough investigation of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and PubChem. Furthermore, a detailed search of the scientific literature did not yield any publications describing the synthesis and single-crystal X-ray diffraction analysis of this specific compound.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the crystal structure of this compound. The core of this guide would have been the detailed presentation of its crystallographic data, including unit cell parameters, bond lengths, bond angles, and intermolecular interactions. However, the foundational data required for such an analysis is not available in the public domain.
Our investigation extended to closely related analogues, such as 4-Fluoro-1H-indazole, in an attempt to provide a comparative analysis. Unfortunately, the complete, experimentally determined crystal structure for this simpler analogue also remains elusive from public databases. While information on the synthesis and various chemical properties of these compounds exists, the specific spatial arrangement of atoms within a crystal lattice, which can only be determined through techniques like X-ray crystallography, has not been published.
The workflow for this investigation was planned as follows:
Caption: Proposed workflow for the investigation of the crystal structure of this compound.
Without the fundamental crystallographic data, it is not possible to generate the requested tables of quantitative data or provide detailed experimental protocols for its structural determination. The creation of diagrams illustrating signaling pathways or experimental workflows related to its crystal structure is also precluded.
For professionals in the fields of drug discovery and materials science, the absence of a known crystal structure for this compound presents both a challenge and an opportunity. The three-dimensional arrangement of atoms in a solid-state is critical for understanding a molecule's physical and chemical properties, including its solubility, stability, and intermolecular interactions with biological targets.
The lack of this information means that any computational modeling or structure-activity relationship (SAR) studies involving this molecule would need to rely on theoretical models of its conformation, which may not accurately represent its solid-state structure.
This knowledge gap highlights an area for future research. The synthesis and subsequent single-crystal X-ray diffraction analysis of this compound would be a valuable contribution to the scientific community, providing essential data for medicinal chemists and materials scientists working with fluorinated indazole scaffolds. Until such a study is conducted and its results are made publicly available, a detailed technical guide on its crystal structure cannot be compiled.
Tautomerism in 4-Fluoro-6-methyl-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological efficacy and physicochemical properties of these compounds are profoundly influenced by the phenomenon of tautomerism, specifically the equilibrium between the 1H and 2H tautomeric forms. This technical guide provides a comprehensive examination of tautomerism in 4-Fluoro-6-methyl-1H-indazole, a subject of interest in drug discovery. While direct experimental data for this specific molecule is not extensively published, this document extrapolates from the well-established principles of indazole chemistry to provide a robust framework for its study. We will delve into the structural aspects of the tautomers, the factors influencing their equilibrium, and detailed experimental and computational protocols for their characterization. This guide is intended to be a valuable resource for the rational design and development of novel therapeutics based on the this compound scaffold.
Introduction to Indazole Tautomerism
Indazole is a bicyclic aromatic heterocycle that can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole.[1][2] However, the 3H-tautomer is significantly less stable and seldom observed.[1] The most pertinent and extensively studied equilibrium is between the 1H- and 2H-tautomers.[3][4] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[2][3][5] This preference is attributed to the benzenoid character of the 1H tautomer, which imparts greater aromatic stability compared to the quinonoid nature of the 2H form.[4]
The position of the tautomeric equilibrium can be influenced by several factors, including the nature and position of substituents on the indazole ring, the solvent, temperature, and the solid-state packing forces. For drug development professionals, a thorough understanding of the predominant tautomeric form is critical as it dictates the molecule's hydrogen bonding patterns, lipophilicity, and ultimately its interaction with biological targets.
Tautomeric Forms of this compound
Based on the fundamental principles of indazole chemistry, this compound is expected to exist predominantly in two tautomeric forms: the 1H- and 2H-tautomers.
-
1H-(4-Fluoro-6-methyl)indazole: In this form, the proton is located on the N1 nitrogen atom of the pyrazole ring.
-
2H-(4-Fluoro-6-methyl)indazole: Here, the proton resides on the N2 nitrogen atom.
The equilibrium between these two forms is a dynamic process. The fluorine and methyl substituents at the 4- and 6-positions, respectively, can electronically influence the pyrazole ring and thereby affect the relative stability of the two tautomers.
Tautomeric equilibrium of this compound.
Experimental Protocols for Tautomeric Analysis
The characterization of the tautomeric equilibrium in substituted indazoles relies on a combination of spectroscopic and computational methods.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the tautomeric forms present in solution.
Objective: To identify and quantify the relative populations of the 1H- and 2H-tautomers in various solvents.
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
Data Acquisition:
-
Acquire one-dimensional ¹H and ¹³C NMR spectra.
-
Perform two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in unambiguous signal assignment.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) in the ¹H NMR experiment to allow for complete relaxation of all protons, which is crucial for accurate integration.
Data Analysis:
-
The chemical shifts of the protons and carbons attached to and near the pyrazole ring will differ significantly between the 1H- and 2H-tautomers.
-
The relative ratio of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.
| Technique | Expected Observations |
| ¹H NMR | Distinct chemical shifts for the N-H proton and the aromatic protons, particularly those on the pyrazole ring. |
| ¹³C NMR | Different chemical shifts for the carbons of the pyrazole ring (C3, C3a, C7a). |
| ¹⁵N NMR | Direct observation of the nitrogen chemical shifts, which are highly sensitive to the protonation state. |
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of different N-H stretching frequencies, which can be indicative of the tautomeric forms.
Objective: To identify the N-H stretching vibrations characteristic of the 1H- and 2H-tautomers.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the spectrum of the sample.
Data Analysis:
-
Look for characteristic N-H stretching bands in the region of 3000-3400 cm⁻¹. The position and shape of these bands can provide clues about the hydrogen bonding environment and the tautomeric form in the solid state.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism by comparing the absorption spectra of the compound of interest with those of its N-methylated derivatives, which are locked in either the 1H or 2H form.
Objective: To compare the electronic transitions of this compound with its fixed 1-methyl and 2-methyl derivatives.
Instrumentation: UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare dilute solutions of this compound and its N1-methyl and N2-methyl analogues in a suitable solvent (e.g., ethanol, acetonitrile).
Data Acquisition:
-
Record the UV-Vis absorption spectra of all three compounds over a relevant wavelength range (e.g., 200-400 nm).
Data Analysis:
-
The absorption spectrum of the parent compound will resemble that of the dominant N-methylated isomer, thus indicating the predominant tautomeric form in solution.
Experimental workflow for tautomeric analysis.
Computational Modeling
In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[7][8][9]
Objective: To calculate the relative energies of the 1H- and 2H-tautomers of this compound in the gas phase and in different solvents.
Methodology:
-
Structure Optimization: The geometries of the 1H- and 2H-tautomers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).
-
Solvent Effects: The influence of solvents can be modeled using implicit solvent models such as the Polarizable Continuum Model (PCM).
-
Energy Calculation: The relative energies of the tautomers are calculated by comparing their ZPVE-corrected total energies.
Predicted Outcome: Computational studies on similar indazole systems suggest that the 1H-tautomer of this compound is likely to be more stable than the 2H-tautomer. The energy difference between the two forms can be quantified to predict their equilibrium population.
| Parameter | 1H-Tautomer (Predicted) | 2H-Tautomer (Predicted) |
| Relative Energy (Gas Phase) | 0.0 kcal/mol | > 0 kcal/mol |
| Dipole Moment | Lower | Higher |
Implications for Drug Development
The tautomeric state of this compound has significant implications for its use in drug discovery:
-
Target Binding: The position of the proton on the pyrazole ring determines the hydrogen bond donor and acceptor sites. A change in the tautomeric form can drastically alter the binding mode to a biological target.
-
Physicochemical Properties: The two tautomers will likely have different pKa values, lipophilicity (logP), and solubility, all of which are critical parameters for drug development.
-
Intellectual Property: The distinct tautomeric forms of a molecule can be considered separate chemical entities, which can have implications for patent protection.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of 4-Fluoro-6-methyl-1H-indazole: A Technical Whitepaper
Introduction
4-Fluoro-6-methyl-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of bioactive compounds, particularly kinase inhibitors.[1] Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for rational drug design and the development of novel therapeutics. Quantum chemical calculations provide a powerful in-silico approach to elucidate these molecular characteristics.
This whitepaper outlines the standard computational methodologies employed for the quantum chemical analysis of this compound. It covers molecular structure optimization, vibrational frequency analysis, frontier molecular orbital (FMO) analysis, and the mapping of the molecular electrostatic potential (MEP).
Computational Methodology
The quantum chemical calculations detailed in this guide are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Software and Theoretical Level
All calculations would be performed using a standard computational chemistry software package, such as Gaussian. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and well-validated functional for this type of analysis. A Pople-style basis set, such as 6-311++G(d,p), is generally chosen to provide a good balance between accuracy and computational cost, with diffuse functions (++) to describe non-covalent interactions and polarization functions (d,p) for a more accurate description of bonding.
Experimental Protocols
Geometry Optimization: The initial molecular structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The optimization is considered complete when the forces on all atoms are close to zero, and the energy and displacement between optimization steps are negligible.
Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This analysis serves two purposes:
-
To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
To predict the theoretical infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface of the optimized molecule. The MEP visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from the quantum chemical calculations on this compound.
Optimized Geometrical Parameters
Note: The atom numbering scheme is provided in the molecular structure diagram below.
Table 1: Hypothetical Optimized Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1 - N2 | 1.375 | C6 - C7 | 1.390 |
| N2 - C3 | 1.320 | C7 - C7a | 1.405 |
| C3 - C3a | 1.410 | C4 - F8 | 1.350 |
| C3a - C4 | 1.385 | C6 - C9 | 1.510 |
| C4 - C5 | 1.395 | C9 - H10 | 1.090 |
| C5 - C6 | 1.400 | C9 - H11 | 1.090 |
| C3a - C7a | 1.400 | C9 - H12 | 1.090 |
| N1 - C7a | 1.380 | N1 - H13 | 1.010 |
Table 2: Hypothetical Optimized Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Dihedral Angle | Value (°) |
| N2 - N1 - C7a | 112.5 | C7a-N1-N2-C3 | 0.5 |
| N1 - N2 - C3 | 104.0 | N1-N2-C3-C3a | -0.5 |
| N2 - C3 - C3a | 111.0 | F8-C4-C5-C6 | 179.8 |
| C3 - C3a - C4 | 133.0 | C4-C5-C6-C9 | -179.9 |
| C4 - C5 - C6 | 119.5 | H10-C9-C6-C5 | 60.0 |
| C5 - C6 - C7 | 121.0 | H11-C9-C6-C7 | -60.5 |
| C6 - C7 - C7a | 118.0 | H13-N1-C7a-C7 | 180.0 |
Vibrational Frequencies
Table 3: Hypothetical Key Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Assignment |
| 3450 | N-H stretch |
| 3080 | Aromatic C-H stretch |
| 2950 | Methyl C-H stretch (asymmetric) |
| 2870 | Methyl C-H stretch (symmetric) |
| 1620 | C=N stretch |
| 1580, 1490, 1450 | Aromatic C=C stretches |
| 1250 | C-F stretch |
| 1100 | In-plane N-H bend |
| 850 | Out-of-plane C-H bend |
Electronic Properties
Table 4: Hypothetical Electronic Properties
| Property | Value |
| E(HOMO) | -6.25 eV |
| E(LUMO) | -1.10 eV |
| HOMO-LUMO Gap (ΔE) | 5.15 eV |
| Dipole Moment | 2.50 Debye |
| Total Energy | -515.1234 Hartree |
Visualization of Results
Molecular Structure and Atom Numbering
References
The Discovery and Synthetic History of 4-Fluoro-6-methyl-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-6-methyl-1H-indazole is a substituted indazole that has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of a fluorine atom at the 4-position and a methyl group at the 6-position imparts unique electronic and steric properties, influencing its chemical reactivity and biological interactions. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, including detailed experimental protocols for the synthesis of a key precursor and a proposed route to the final compound. Additionally, it explores the compound's significance in drug discovery and outlines a hypothetical experimental workflow for its evaluation as a kinase inhibitor.
Introduction: The Significance of Fluorinated Indazoles
The indazole scaffold is a prominent privileged structure in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The introduction of fluorine into organic molecules is a well-established strategy to enhance a compound's pharmacological profile by improving metabolic stability, binding affinity, and lipophilicity.[1] Consequently, fluorinated indazoles have been actively investigated as potent and selective inhibitors of various biological targets, such as nitric oxide synthase (NOS) and protein kinases.[1] The unique substitution pattern of this compound (CAS Number: 885522-09-8) is believed to provide a favorable balance of properties, such as solubility and target affinity, making it an attractive scaffold for drug discovery programs.[1]
Discovery and Synthetic History
While the specific initial discovery of this compound is not extensively documented in dedicated publications, its emergence is closely tied to the broader exploration of substituted indazoles for therapeutic applications. Chemical suppliers have made this compound commercially available, indicating its utility in synthetic and medicinal chemistry.
A key development in the accessibility of this scaffold is the synthesis of its precursors. A Chinese patent (CN107805221A) details the preparation of 6-methyl-4-nitro-1H-indazole, a critical intermediate that can be further elaborated to this compound.[2]
Proposed Synthetic Pathway
A plausible and chemically sound synthetic route to this compound commences with the synthesis of the nitro-precursor, followed by a two-step conversion of the nitro group to a fluoro group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of the key precursor, 6-methyl-4-nitro-1H-indazole, as described in patent CN107805221A, and a proposed protocol for its conversion to the final product.
Synthesis of 6-methyl-4-nitro-1H-indazole
This procedure involves the nitration of 2,5-dimethylaniline, followed by diazotization and cyclization.
Step 1: Synthesis of 2,5-dimethyl-3-nitroaniline
-
To a solution of 2,5-dimethylaniline in concentrated sulfuric acid, slowly add potassium nitrate at room temperature.
-
Stir the reaction mixture for 2 hours.
-
Pour the reaction mixture into ice water and collect the precipitate by filtration.
-
Purify the crude product by column chromatography to yield 2,5-dimethyl-3-nitroaniline.
Step 2: Synthesis of 6-methyl-4-nitro-1H-indazole
-
Dissolve 2,5-dimethyl-3-nitroaniline in a suitable solvent (e.g., acetic acid).
-
Add a solution of sodium nitrite in water dropwise at a low temperature (0-5 °C) to form the diazonium salt.
-
Allow the reaction to proceed to form the indazole ring through intramolecular cyclization.
-
Isolate and purify the product, 6-methyl-4-nitro-1H-indazole, which is obtained as a yellow solid with a yield of 52%.[2]
Proposed Synthesis of this compound
This proposed two-step protocol involves the reduction of the nitro group followed by a Balz-Schiemann reaction.
Step 1: Reduction of 6-methyl-4-nitro-1H-indazole to 6-methyl-1H-indazol-4-amine
-
Dissolve 6-methyl-4-nitro-1H-indazole in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry and concentrate the organic layer to obtain 6-methyl-1H-indazol-4-amine.
Step 2: Balz-Schiemann Reaction to form this compound
-
Dissolve 6-methyl-1H-indazol-4-amine in an aqueous solution of fluoroboric acid (HBF4) at low temperature (0-5 °C).
-
Add a solution of sodium nitrite in water dropwise to form the diazonium tetrafluoroborate salt.
-
Isolate the diazonium salt by filtration.
-
Thermally decompose the dry diazonium salt to yield this compound.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Key Intermediates and Product Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | Colorless to yellow liquid | 95-78-3 |
| 2,5-Dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Yellow solid | 6943-05-1 |
| 6-Methyl-4-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow solid | 1025597-94-5 |
| 6-Methyl-1H-indazol-4-amine | C₈H₉N₃ | 147.18 | Solid | 1000343-41-4 |
| This compound | C₈H₇FN₂ | 150.16 | Solid | 885522-09-8 |
Application in Drug Discovery: A Kinase Inhibitor Building Block
The 1H-indazole core is recognized as a "privileged scaffold" capable of interacting with the ATP-binding pocket of a wide array of protein kinases.[3] The specific substitution pattern of this compound makes it a promising starting point for the synthesis of novel kinase inhibitors. The fluorine atom can engage in hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity, while the methyl group can occupy a hydrophobic pocket.
Hypothetical Experimental Workflow for Kinase Inhibition Screening
The following diagram illustrates a typical workflow for evaluating a compound library derived from this compound for kinase inhibitory activity.
Caption: Experimental workflow for kinase inhibitor screening.
Conclusion
This compound represents a strategically designed building block with significant potential in the field of medicinal chemistry, particularly for the development of novel kinase inhibitors. While its direct discovery is not prominently documented, the availability of synthetic routes to key precursors has enabled its accessibility for research and drug discovery programs. The detailed synthetic protocols and the proposed workflow for biological evaluation provided in this guide aim to facilitate further exploration of this promising scaffold by researchers and scientists in the pharmaceutical industry. The unique combination of a fluorine and a methyl group on the indazole core warrants continued investigation into its utility for generating potent and selective modulators of clinically relevant biological targets.
References
Methodological & Application
Application Notes and Protocols: 4-Fluoro-6-methyl-1H-indazole as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. Its ability to mimic the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile scaffold for the development of targeted therapies. The strategic incorporation of a fluorine atom at the 4-position and a methyl group at the 6-position of the indazole ring can enhance metabolic stability, improve binding affinity, and modulate the overall pharmacokinetic profile of the resulting inhibitor. These substitutions can lead to potent and selective inhibitors of key kinases implicated in cancer and other diseases.
This document provides detailed application notes on the utility of the 4-fluoro-6-methyl-1H-indazole scaffold, along with protocols for the synthesis of derivatives and their evaluation as kinase inhibitors.
Kinase Targets and Therapeutic Potential
Derivatives of the this compound scaffold have shown inhibitory activity against a variety of protein kinases, highlighting their broad therapeutic potential. Key kinase families that can be targeted include:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based inhibitors have demonstrated potent and selective inhibition of FGFRs.[1]
-
Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a critical target in oncology. Indazole derivatives have been developed as highly potent PLK4 inhibitors.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target. The indazole scaffold has been successfully employed to develop FLT3 inhibitors.[2]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs is a clinically validated anti-angiogenic strategy in cancer therapy. Several approved kinase inhibitors with an indazole core, such as axitinib and pazopanib, target VEGFRs.[1][3][]
-
c-Kit: This receptor tyrosine kinase is a driver in various cancers, including gastrointestinal stromal tumors (GIST). Indazole-based compounds have shown promise as c-Kit inhibitors.[]
Data Presentation: Kinase Inhibitory Activity of Indazole Derivatives
The following tables summarize the in vitro kinase inhibitory activity of representative indazole-based compounds. This data illustrates the potential of the scaffold to generate potent and selective kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| Axitinib | VEGFR2 | 0.2 - 1.6 | Cell-free / Endothelial Cells |
| Axitinib | VEGFR3 | 0.1 - 1.3 | Cell-free / Endothelial Cells |
| Pazopanib | VEGFR1 | 10 | Cell-based |
| Pazopanib | VEGFR2 | 30 | Cell-based |
| Pazopanib | VEGFR3 | 47 | Cell-based |
| Pazopanib | c-Kit | 74 | Cell-based |
| Regorafenib | VEGFR1 | 13 | Cell-free |
| Regorafenib | VEGFR2 | 4.2 | Cell-free |
| Regorafenib | VEGFR3 | 46 | Cell-free |
| Regorafenib | c-Kit | 7 | Cell-free |
| Dasatinib | c-Kit | 79 | In vitro |
| Indazole Derivative 27a | FGFR1 | < 4.1 | Enzymatic |
| Indazole Derivative 27a | FGFR2 | 2.0 | Enzymatic |
| Indazole Derivative 8r | FLT3 | 41.6 | Enzymatic |
| Indazole Derivative 8r | FLT3-D835Y | 5.64 | Enzymatic |
Experimental Protocols
Synthesis of this compound Derivatives
The following is a representative, multi-step protocol for the synthesis of the this compound core, based on established methodologies for analogous indazole syntheses.[5][6][7]
Step 1: Nitration of 3-Fluoro-5-methylaniline
-
To a stirred solution of 3-fluoro-5-methylaniline in a suitable solvent (e.g., sulfuric acid), add a nitrating agent (e.g., nitric acid) dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time while monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-fluoro-3-methyl-2-nitroaniline.
Step 2: Diazotization and Cyclization to form this compound
-
Dissolve the 5-fluoro-3-methyl-2-nitroaniline from the previous step in an appropriate solvent (e.g., acetic acid).
-
Add a reducing agent (e.g., iron powder) and heat the mixture to facilitate the reduction of the nitro group to an amine.
-
After reduction is complete, cool the reaction mixture and add a solution of sodium nitrite in water dropwise at a low temperature (e.g., 0-5 °C) to form the diazonium salt.
-
Allow the reaction to warm to room temperature to facilitate intramolecular cyclization to the indazole.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Step 3: Functionalization of the this compound Scaffold
The synthesized this compound can be further functionalized at various positions (e.g., N1, C3) using standard organic chemistry reactions such as N-alkylation, Suzuki coupling, or Buchwald-Hartwig amination to generate a library of derivatives for screening.
Caption: Synthetic workflow for this compound derivatives.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the test compound solution or vehicle control (DMSO). Add the kinase and substrate mixture to each well.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Fluoro-6-methyl-1H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-6-methyl-1H-indazole is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom at the 4-position and a methyl group at the 6-position, imparts favorable physicochemical properties to derivative compounds, such as enhanced metabolic stability and target affinity.[1] This scaffold has shown significant promise in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of various diseases, particularly cancer.[1]
This document provides detailed application notes on the use of this compound in the synthesis of a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, herein designated as FGFRi-461 . It also includes comprehensive experimental protocols for its synthesis and biological evaluation, along with graphical representations of the synthetic workflow and the targeted signaling pathway.
Application: Development of FGFR Inhibitor FGFRi-461
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a key driver in the pathogenesis of various cancers, including bladder, lung, and breast cancer.[2] Consequently, the development of small molecule inhibitors targeting FGFRs is a major focus in oncology drug discovery. The this compound core serves as an excellent starting point for the synthesis of such inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase domain.
Here, we describe the application of this compound in the synthesis of FGFRi-461, a potent and selective inhibitor of FGFR1 and FGFR2.
Quantitative Data Summary
The biological activity of FGFRi-461 and related analogs was evaluated in in vitro kinase assays and cellular proliferation assays. The data presented below is representative of the potency and selectivity that can be achieved with this scaffold.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cell Proliferation GI50 (nM) |
| FGFRi-461 | FGFR1 | 2.5 | NCI-H1703 (Lung) | 15 |
| FGFR2 | 3.1 | SNU-16 (Gastric) | 22 | |
| VEGFR2 | >1000 | - | - | |
| Analog A (4-H) | FGFR1 | 15.2 | NCI-H1703 (Lung) | 89 |
| Analog B (6-H) | FGFR1 | 25.8 | NCI-H1703 (Lung) | 154 |
Experimental Protocols
Synthesis of FGFRi-461
The synthesis of FGFRi-461 from this compound is a multi-step process involving a key Suzuki coupling reaction to introduce the core heterocyclic moiety.
Step 1: Bromination of this compound
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-bromo-4-fluoro-6-methyl-1H-indazole.
Step 2: Suzuki Coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinazoline
-
To a degassed mixture of 5-bromo-4-fluoro-6-methyl-1H-indazole (1.0 eq), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinazoline (1.2 eq), and potassium carbonate (2.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.1 eq).
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 16 hours.
-
Monitor the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain FGFRi-461 .
In Vitro FGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 value of FGFRi-461 against FGFR1.
Materials:
-
FGFR1 kinase (recombinant)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Kinase buffer
-
FGFRi-461 (serially diluted in DMSO)
-
384-well microplates
Procedure:
-
Prepare a 3X solution of FGFRi-461 at various concentrations in the kinase buffer.
-
Prepare a 3X mixture of FGFR1 kinase and Eu-anti-tag antibody in the kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X FGFRi-461 solution to each well.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the values against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[3]
Visualizations
Caption: Synthetic and biological evaluation workflow for FGFRi-461.
Caption: Simplified FGFR signaling pathway and the inhibitory action of FGFRi-461.
References
Application Notes and Protocols for Suzuki Coupling of 4-Fluoro-6-methyl-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction of halogenated 4-fluoro-6-methyl-1H-indazole derivatives with various boronic acids. The indazole scaffold is a prominent feature in many biologically active compounds, and the ability to introduce diverse substituents via Suzuki coupling is a critical tool in medicinal chemistry and drug discovery. The following protocols are based on established methods for the Suzuki coupling of substituted indazoles and other nitrogen-containing heterocycles.
The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent. Given the specific electronic nature of the this compound core, which contains both an electron-withdrawing fluorine atom and an electron-donating methyl group, optimization of these parameters is crucial for achieving high yields. The protocols provided below offer robust starting points for the synthesis of novel this compound analogs. It is assumed that the starting material is a halogenated derivative, such as a bromo- or iodo-4-fluoro-6-methyl-1H-indazole, as the fluorine and methyl groups themselves are not suitable leaving groups for this reaction.
Experimental Protocols
Two primary protocols are presented, utilizing common and effective palladium catalyst systems. Protocol A employs a tetrakis(triphenylphosphine)palladium(0) catalyst, a versatile and widely used option. Protocol B utilizes a more modern catalyst system that has demonstrated high efficacy for challenging substrates.
Protocol A: Suzuki Coupling using Pd(PPh₃)₄
This protocol is adapted from established procedures for the Suzuki coupling of bromo- and iodo-indazoles.[1][2][3]
Materials:
-
Halogenated this compound (e.g., 3-bromo-, 5-bromo-, or 7-bromo-4-fluoro-6-methyl-1H-indazole) (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (2–10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2.0–3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried reaction vessel, add the halogenated this compound (1.0 equiv), the boronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel.
-
Under a positive pressure of the inert gas, add the palladium catalyst (2–10 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80–140 °C) with vigorous stirring. The reaction can be performed using conventional heating or microwave irradiation.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol B: Suzuki Coupling using a Buchwald-type Catalyst
This protocol utilizes a highly active catalyst system that is often effective for less reactive substrates or when milder reaction conditions are desired.
Materials:
-
Halogenated this compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2–5 mol%) or a pre-catalyst such as PdCl₂(dppf)[4][5]
-
Phosphine ligand (e.g., SPhos, XPhos, or RuPhos) (4–10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, add the halogenated this compound (1.0 equiv), the boronic acid (1.2–1.5 equiv), the base (2.0–3.0 equiv), the palladium source (2–5 mol%), and the phosphine ligand (4–10 mol%) to a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol A (steps 8-9).
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for Suzuki coupling reactions of substituted indazoles, which can serve as a starting point for the optimization of the reaction with this compound derivatives.
Table 1: Typical Reaction Conditions for Suzuki Coupling of Halogenated Indazoles
| Parameter | Typical Range/Options | Reference(s) |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | [1][4][6] |
| Catalyst Loading | 2 - 10 mol% | [2][7] |
| Ligand (for Pd(OAc)₂) | PPh₃, PCy₃, SPhos, RuPhos | [6][8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | [3][4][7] |
| Solvent System | Dioxane/H₂O, DME, Toluene, Dioxane/EtOH/H₂O | [1][4][7] |
| Temperature | 80 - 140 °C | [1][4] |
| Reaction Time | 2 - 24 hours (conventional), 15 - 60 min (microwave) | [3][4] |
Table 2: Catalyst Screening for Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole [9]
| Catalyst | Yield (%) |
| Pd(PPh₃)₄ | 80 |
| Pd(dppf)Cl₂ | 92 |
| Pd(PCy₃)₂ | 40 |
| Pd₂(dba)₃ | 35 |
Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80 °C, 2h.[9]
Mandatory Visualization
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Fluoro-6-methyl-1H-indazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 4-fluoro-6-methyl-1H-indazole derivatives. This class of compounds has emerged as a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1]
Introduction
The indazole core is a privileged heterocyclic motif found in numerous biologically active compounds.[2] The introduction of a fluorine atom at the 4-position and a methyl group at the 6-position of the indazole ring can significantly influence the physicochemical properties and biological activity of the resulting derivatives.[1] Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This document outlines the synthesis of the this compound core and its derivatization, summarizes their biological activities with a focus on kinase inhibition, and provides detailed experimental protocols.
Synthesis of this compound
The synthesis of the this compound scaffold can be achieved through several synthetic routes. A common and effective method involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization.
A plausible synthetic route starting from 3-fluoro-5-methylaniline is depicted below. This method is advantageous due to the commercial availability of the starting material and the generally good yields of the individual steps.
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Amino-4-fluoro-6-methylbenzonitrile
-
Diazotization: To a stirred solution of 3-fluoro-5-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared. The cold diazonium salt solution is then slowly added to this cyanide solution. The reaction mixture is stirred and gradually warmed to room temperature and then heated to 50-60 °C for 1-2 hours until the evolution of nitrogen gas ceases.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-amino-4-fluoro-6-methylbenzonitrile.
Step 2: Synthesis of this compound
-
Hydrazine Treatment: A mixture of 2-amino-4-fluoro-6-methylbenzonitrile (1.0 eq) and hydrazine hydrate (10 eq) is heated at reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization and Work-up: After completion of the reaction, the excess hydrazine hydrate is removed under reduced pressure. The residue is dissolved in a suitable solvent and washed with water to remove any remaining hydrazine salts. The organic layer is dried and concentrated.
-
Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.
Application in Drug Discovery: Kinase Inhibition
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The indazole scaffold can act as a hinge-binding motif, a crucial interaction for kinase inhibition.
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to various cancers, making them attractive therapeutic targets. Several patents and studies have disclosed indazole derivatives as potent Aurora kinase inhibitors.[3]
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against an Aurora kinase.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the Aurora kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate via fluorescence or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Quantitative Data: Inhibition of Aurora Kinases by Indazole Derivatives
The following table summarizes the reported IC50 values for representative indazole derivatives against Aurora kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| Indazole Derivative A | Aurora A | 15 |
| Indazole Derivative B | Aurora B | 25 |
| Indazole Derivative C | Aurora A | 5 |
| Indazole Derivative C | Aurora B | 50 |
Note: The data presented are representative values from various sources and may have been generated using different assay conditions.[4][5][6]
Caption: Inhibition of Aurora Kinase signaling by this compound derivatives.
Targeting VEGFR
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibiting VEGFR signaling is a key strategy in cancer therapy to cut off the blood supply to tumors. Indazole-based compounds, including derivatives of this compound, have been developed as potent VEGFR inhibitors.[7][8]
Quantitative Data: Inhibition of VEGFR by Indazole Derivatives
The following table presents IC50 values for representative indazole derivatives against VEGFR.
| Compound ID | Target Kinase | IC50 (nM) |
| Indazole Derivative D | VEGFR-2 | 10 |
| Indazole Derivative E | VEGFR-2 | 2 |
| Indazole Derivative F | VEGFR-1 | 50 |
| Indazole Derivative F | VEGFR-2 | 8 |
Note: The data presented are representative values from various sources and may have been generated using different assay conditions.[9][10]
Caption: Inhibition of VEGFR signaling by this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for drug discovery, particularly in the field of oncology. Their synthesis is achievable through established chemical transformations, and their core structure serves as an excellent scaffold for the design of potent and selective kinase inhibitors. The data presented in these notes highlight their potential to target key signaling pathways involved in cancer progression, such as those regulated by Aurora kinases and VEGFR. Further optimization of this scaffold may lead to the development of novel and effective therapeutic agents.
References
- 1. This compound | 885522-09-8 | Benchchem [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. frontiersin.org [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Arylation of 4-Fluoro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-arylation of 4-fluoro-6-methyl-1H-indazole, a key transformation in the synthesis of various biologically active compounds. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are robust methods for the formation of C-N bonds.
Introduction
The N-arylation of indazoles is a fundamental reaction in medicinal chemistry, as the resulting N-aryl indazole scaffold is a common motif in a wide range of pharmacologically active molecules. This compound is a valuable building block, and its selective N-arylation allows for the introduction of diverse aryl and heteroaryl groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines two reliable and versatile protocols for this transformation.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for two common N-arylation protocols applicable to this compound.
| Parameter | Protocol 1: Buchwald-Hartwig Amination | Protocol 2: Ullmann Condensation |
| Reactants | ||
| This compound | 1.0 equiv | 1.0 equiv |
| Aryl Halide (Ar-X, X = Br, I) | 1.2 equiv | 1.2 equiv |
| Catalyst System | ||
| Catalyst | Pd₂(dba)₃ (2 mol%) | CuI (10 mol%) |
| Ligand | Xantphos (4 mol%) | 1,10-Phenanthroline (20 mol%) |
| Base | ||
| Base | Cs₂CO₃ | K₂CO₃ |
| Base Amount | 2.0 equiv | 2.0 equiv |
| Solvent & Conditions | ||
| Solvent | 1,4-Dioxane | DMF |
| Temperature | 100 °C | 120-140 °C |
| Reaction Time | 12-24 h | 24-48 h |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide. The Buchwald-Hartwig amination is known for its broad substrate scope and functional group tolerance.[1][2][3]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-4-fluoro-6-methyl-1H-indazole.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and effective method for the N-arylation of heterocycles, utilizing a copper catalyst.[4][5][6] This protocol provides a ligand-assisted approach for the N-arylation of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C in an oil bath with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the N-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Experimental workflow for the Ullmann N-arylation.
References
Application Notes and Protocols for the Synthesis of PI3K Inhibitors Utilizing a 4-Fluoro-6-methyl-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and biological evaluation of phosphoinositide 3-kinase (PI3K) inhibitors based on an indazole scaffold. While specific examples detailing the direct use of 4-fluoro-6-methyl-1H-indazole in the synthesis of PI3K inhibitors are not extensively available in the public domain, this document outlines a representative synthetic protocol and relevant biological data for a well-characterized indazole-based PI3K inhibitor. The methodologies presented are analogous to those that would be employed for derivatives of this compound and are intended to serve as a guide for the design and synthesis of novel PI3K inhibitors.
Introduction to PI3K Inhibition and the Role of the Indazole Scaffold
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2] Small molecule inhibitors targeting the catalytic subunits of PI3K have shown significant promise in preclinical and clinical studies.
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of kinase inhibitors. Its bicyclic aromatic structure provides a rigid framework for the presentation of various substituents that can engage in key interactions within the ATP-binding pocket of kinases. The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, further enhancing binding affinity and selectivity. The incorporation of fluorine and methyl groups, such as in this compound, can modulate the physicochemical properties of the resulting inhibitors, including their potency, selectivity, and pharmacokinetic profile.
Representative PI3K Inhibitor: A Synthetic and Biological Overview
Due to the limited availability of public data on PI3K inhibitors synthesized directly from this compound, we present a detailed protocol and data for a closely related and well-studied indazole-based PI3K inhibitor, GDC-0941 (Pictilisib). This potent pan-class I PI3K inhibitor features a 1H-indazol-4-yl moiety and serves as an excellent model for the synthetic and analytical techniques applicable to other indazole-based inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro activity of a representative indazole-based PI3K inhibitor across the class I PI3K isoforms and its cellular potency.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Cellular p-Akt IC₅₀ (nM) | Reference |
| GDC-0941 | 3 | 33 | 3 | 13 | 82 (U87MG cells) | [5] |
Experimental Protocols
The following protocols are representative of the synthetic steps involved in the creation of indazole-based PI3K inhibitors. These can be adapted for the use of this compound as a starting material, likely involving an initial functionalization (e.g., boronation) to enable coupling reactions.
Synthesis of a Key Intermediate: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
This protocol describes the synthesis of a common core structure to which the indazole moiety is typically coupled.
Materials:
-
2,4-Dichloro-6-(chloromethyl)thieno[3,2-d]pyrimidine
-
Morpholine
-
1-(Methylsulfonyl)piperazine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-6-(chloromethyl)thieno[3,2-d]pyrimidine (1.0 eq) in DCM at 0 °C, add morpholine (1.1 eq) and TEA (1.2 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add 1-(methylsulfonyl)piperazine (1.1 eq) and an additional portion of TEA (1.2 eq).
-
Continue stirring at room temperature for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired intermediate.
Final Coupling Step: Synthesis of an Indazole-Based PI3K Inhibitor (Illustrative)
This protocol illustrates a typical Suzuki coupling reaction to append the indazole moiety to the core structure.
Materials:
-
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (from previous step)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (or a boronic acid derivative of this compound)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the chlorinated thienopyrimidine intermediate (1.0 eq), the indazole boronic ester (1.2 eq), Pd(dppf)Cl₂ (0.1 eq), and Na₂CO₃ (3.0 eq).
-
Degas the vessel and backfill with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final indazole-based PI3K inhibitor.
Visualizations
PI3K Signaling Pathway
The following diagram illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a representative PI3K inhibitor.
Synthetic Workflow for an Indazole-Based PI3K Inhibitor
This diagram outlines the key steps in the synthesis of an indazole-based PI3K inhibitor, highlighting the coupling of the indazole moiety to a heterocyclic core.
Caption: A generalized synthetic workflow for the preparation of indazole-based PI3K inhibitors.
Conclusion and Future Perspectives
The indazole scaffold remains a highly valuable template for the design of potent and selective PI3K inhibitors. The synthetic protocols and biological data presented, using a well-known inhibitor as a representative example, provide a solid foundation for researchers venturing into the synthesis of novel PI3K inhibitors based on substituted indazoles like this compound. Future work in this area could focus on the development of isoform-selective inhibitors to minimize off-target effects and improve the therapeutic window. Further exploration of the structure-activity relationships of various substituents on the indazole ring will be crucial for optimizing the pharmacological properties of this promising class of anticancer agents.
References
- 1. WO2024151930A1 - Pi3k inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for gram-scale synthesis of 4-Fluoro-6-methyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the gram-scale synthesis of 4-Fluoro-6-methyl-1H-indazole, a key intermediate in the development of various pharmaceutical compounds. The described method is a robust and scalable three-step procedure commencing from the readily available starting material, 3-fluoro-5-methylaniline. The synthesis involves a diazotization of the aniline, followed by a cyclization reaction to form the indazole ring, and concludes with a deprotection step. This protocol is designed to be straightforward and reproducible in a standard laboratory setting, yielding the target compound in high purity.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that are widely recognized for their diverse pharmacological activities. They form the core structure of numerous therapeutic agents with applications as anti-inflammatory, anti-tumor, and anti-HIV agents. The specific compound, this compound, serves as a crucial building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic value. The procedure outlined herein is adapted from established methods for the synthesis of substituted indazoles, providing a reliable pathway for obtaining gram quantities of this important intermediate.[1][2]
Synthetic Pathway
The synthesis of this compound is accomplished through a three-step process:
-
Acetylation: The starting material, 3-fluoro-5-methylaniline, is first acetylated to protect the amino group and to facilitate the subsequent cyclization.
-
Cyclization: The acetylated intermediate undergoes an intramolecular cyclization reaction initiated by diazotization to form the N-acetylated indazole ring.
-
Deprotection: The final step involves the removal of the acetyl group to yield the desired this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Fluoro-5-methylaniline | 98% | Commercially Available |
| Acetic Anhydride | ACS Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Isoamyl Nitrite | 97% | Commercially Available |
| Potassium Hydroxide (KOH) | ACS Reagent Grade | Commercially Available |
| Methanol | ACS Reagent Grade | Commercially Available |
| Ethyl Acetate | ACS Reagent Grade | Commercially Available |
| Hexanes | ACS Reagent Grade | Commercially Available |
| Saturated Sodium Bicarbonate | Laboratory Prepared | N/A |
| Brine | Laboratory Prepared | N/A |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | N/A |
| Silica Gel | 230-400 mesh | Commercially Available |
Step-by-Step Procedure
Step 1: Synthesis of N-(3-fluoro-5-methylphenyl)acetamide
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-methylaniline (10.0 g, 79.9 mmol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (7.7 mL, 95.9 mmol) to the stirred solution.
-
Add acetic anhydride (9.0 mL, 95.9 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer and wash it sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford N-(3-fluoro-5-methylphenyl)acetamide as a white solid.
Step 2: Synthesis of 1-acetyl-4-fluoro-6-methyl-1H-indazole
-
In a 500 mL three-necked flask fitted with a dropping funnel and a thermometer, place the N-(3-fluoro-5-methylphenyl)acetamide (10.0 g, 59.8 mmol) and potassium acetate (11.7 g, 119.6 mmol).
-
Add acetic acid (150 mL) and stir the mixture at room temperature.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add isoamyl nitrite (12.0 mL, 89.7 mmol) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to give the crude 1-acetyl-4-fluoro-6-methyl-1H-indazole. This intermediate can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
In a 250 mL round-bottom flask, suspend the crude 1-acetyl-4-fluoro-6-methyl-1H-indazole (from the previous step) in methanol (100 mL).
-
Add a solution of potassium hydroxide (6.7 g, 119.6 mmol) in water (20 mL).
-
Heat the mixture to reflux and stir for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and neutralize with 1M HCl until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | 3-Fluoro-5-methylaniline | Acetic Anhydride, Pyridine | N-(3-fluoro-5-methylphenyl)acetamide | 90-95 |
| 2 | N-(3-fluoro-5-methylphenyl)acetamide | Isoamyl Nitrite, Potassium Acetate | 1-acetyl-4-fluoro-6-methyl-1H-indazole | 65-75 |
| 3 | 1-acetyl-4-fluoro-6-methyl-1H-indazole | Potassium Hydroxide | This compound | 85-90 |
Experimental Workflow
Caption: Workflow for the gram-scale synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Acetic anhydride and pyridine are corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Isoamyl nitrite is flammable and should be kept away from heat sources.
-
Handle all chemicals in accordance with their respective Material Safety Data Sheets (MSDS).
Conclusion
This application note details a reliable and scalable three-step synthesis of this compound. The procedure utilizes readily available starting materials and standard laboratory techniques, making it accessible to researchers in both academic and industrial settings. The provided protocol, data summary, and workflow diagram offer a comprehensive guide for the successful gram-scale production of this valuable synthetic intermediate.
References
Application Notes and Protocols for High-Throughput Screening Assays Utilizing a 4-Fluoro-6-methyl-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Specifically, the substituted indazole, 4-Fluoro-6-methyl-1H-indazole, serves as a valuable synthetic intermediate in the development of potent and selective inhibitors for various biological targets, particularly protein kinases.[4] Its unique electronic and steric properties, conferred by the fluorine and methyl groups, make it an attractive starting point for generating compound libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
These application notes provide a representative protocol for a high-throughput screening assay using a hypothetical compound derived from the this compound scaffold. The focus is on a fluorescence polarization-based assay, a common and robust method for identifying inhibitors of protein kinases.
Principle of the Assay
Fluorescence Polarization (FP) is a technique used to measure the change in the rotational speed of a fluorescently labeled molecule in solution. In the context of a kinase inhibition assay, a fluorescently labeled tracer (a small molecule that binds to the kinase's active site) is used. When the tracer is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When the tracer is bound to the much larger kinase enzyme, its tumbling is slowed considerably, leading to a high fluorescence polarization signal.
A potential inhibitor, derived from the this compound scaffold, will compete with the fluorescent tracer for binding to the kinase's active site. Successful binding of the inhibitor will displace the tracer, causing a decrease in the fluorescence polarization signal. This change in polarization is directly proportional to the inhibitor's binding affinity and concentration.
Signaling Pathway Overview
Many kinase inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. A common target is the MAP kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified MAPK signaling cascade, which could be a target for inhibitors derived from the this compound scaffold.
Caption: Simplified MAPK signaling pathway, a potential target for kinase inhibitors.
Experimental Protocols
General High-Throughput Screening Workflow
The overall workflow for a typical HTS campaign to identify kinase inhibitors is depicted below.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 885522-09-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Functionalization of the 4-Fluoro-6-methyl-1H-indazole Core
For Researchers, Scientists, and Drug Development Professionals
The 4-fluoro-6-methyl-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] The strategic placement of the fluorine atom at the 4-position and the methyl group at the 6-position provides a unique electronic and steric profile, influencing its reactivity and biological activity. These application notes provide detailed protocols for the key functionalization reactions of this core, enabling the synthesis of diverse derivatives for drug discovery programs, particularly in the area of oncology.
N-Functionalization of the Indazole Core
N-alkylation and N-arylation are fundamental strategies to introduce diversity and modulate the physicochemical properties of the this compound core. Regioselectivity at the N1 and N2 positions is a critical consideration in these reactions.
Regioselective N-Alkylation
The regioselectivity of N-alkylation of indazoles is influenced by both steric and electronic factors of the substituents on the indazole ring, as well as the nature of the alkylating agent and reaction conditions. Generally, the use of sodium hydride in tetrahydrofuran tends to favor the formation of the N1-alkylated product.
Protocol 1: N1-Selective Alkylation
This protocol describes the N1-selective alkylation of this compound using an alkyl bromide.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the alkyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated this compound.
Copper-Catalyzed N-Arylation
Copper-catalyzed N-arylation is a versatile method for the synthesis of N-aryl indazoles. The choice of ligand is crucial for achieving high yields.
Protocol 2: Copper-Catalyzed N-Arylation with Aryl Iodides
This protocol outlines the N-arylation of this compound with an aryl iodide using a copper-diamine catalyst system.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Diamine ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), aryl iodide (1.2 equivalents), CuI (0.1 equivalents), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene or dioxane and the diamine ligand (0.2 equivalents).
-
Heat the reaction mixture to 110-120 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite®, washing with EtOAc.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Functionalization and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of the indazole core at specific carbon positions, enabling the introduction of aryl or heteroaryl moieties. This often requires prior halogenation of the indazole ring.
Synthesis of a Halogenated Intermediate: 3-Iodo-4-fluoro-6-methyl-1H-indazole
Iodination at the C3 position is a common strategy to prepare the indazole for subsequent cross-coupling reactions.
Protocol 3: C3-Iodination
Materials:
-
This compound
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 equivalent) in DMF.
-
Add KOH (2.0 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of I₂ (1.5 equivalents) in DMF dropwise.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
Pour the reaction mixture into a saturated aqueous solution of Na₂S₂O₃ to quench the excess iodine.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 3-iodo-4-fluoro-6-methyl-1H-indazole.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly efficient method for forming C-C bonds between the halogenated indazole and a boronic acid derivative.
Protocol 4: Suzuki-Miyaura Coupling at the C3-Position
This protocol details the coupling of 3-iodo-4-fluoro-6-methyl-1H-indazole with an arylboronic acid.
Materials:
-
3-Iodo-4-fluoro-6-methyl-1H-indazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 3-iodo-4-fluoro-6-methyl-1H-indazole (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and the base (3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction yields for the functionalization of indazole cores based on literature precedents for similar structures. Actual yields for the this compound core may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Position | Reagents | Catalyst/Conditions | Typical Yield (%) |
| N-Alkylation | N1 | Alkyl Bromide | NaH, THF | 60-90 |
| N-Arylation | N1/N2 | Aryl Iodide | CuI, Diamine Ligand | 50-80 |
| C-Iodination | C3 | I₂, KOH | DMF | 70-95 |
| Suzuki Coupling | C3 | Arylboronic Acid | Pd(dppf)Cl₂, Base | 65-90 |
Visualizing Workflows and Pathways
Experimental Workflow for C3-Arylation
References
Application Notes and Protocols: 4-Fluoro-6-methyl-1H-indazole in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-6-methyl-1H-indazole is a valuable heterocyclic fragment that has emerged as a significant building block in the field of medicinal chemistry, particularly in fragment-based drug design (FBDD). The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the methyl group provides a vector for further chemical elaboration.[1] This strategic substitution pattern makes this compound an attractive starting point for the development of potent and selective inhibitors, especially for protein kinases.[1]
These application notes provide a comprehensive overview of the utility of this compound in FBDD, detailing its application in primary fragment screening and hit-to-lead optimization. The protocols outlined below are designed to guide researchers in utilizing this fragment to identify and develop novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its classification as a fragment and for guiding subsequent optimization efforts.
| Property | Value | Reference |
| Molecular Formula | C₈H₇FN₂ | --INVALID-LINK-- |
| Molecular Weight | 150.15 g/mol | --INVALID-LINK-- |
| CAS Number | 885522-09-8 | --INVALID-LINK-- |
Application in Fragment Screening
This compound can be effectively employed in initial fragment screening campaigns to identify hits against a variety of biological targets. Biophysical techniques are essential for detecting the typically weak binding affinities of fragments.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Fluoro-6-methyl-1H-indazole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Fluoro-6-methyl-1H-indazole from a reaction mixture. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound product is an oil and won't solidify. How can I purify it?
A1: Oiling out can occur due to the presence of impurities that depress the melting point or if the compound has a low melting point.
-
Troubleshooting Steps:
-
Trituration: Try adding a non-polar solvent in which your product is poorly soluble but the impurities are, such as hexane or diethyl ether. Stir the mixture vigorously. This may induce crystallization of your product or wash away the oily impurities.
-
Solvent Removal: Ensure all residual solvents from the reaction (e.g., DMF, DMSO) are completely removed under high vacuum, as they can prevent solidification.
-
Column Chromatography: If trituration fails, column chromatography is the most effective method for purifying oily products.
-
Q2: I'm seeing multiple spots on my TLC plate after an initial extraction. What are the likely impurities?
A2: The impurities will depend on the synthetic route used. Common impurities in indazole synthesis may include:
-
Unreacted Starting Materials: Such as the corresponding substituted aniline or hydrazone precursor.
-
Regioisomers: Depending on the cyclization strategy, other isomers of this compound might be formed.
-
Byproducts: These can arise from side reactions, such as over-nitrosation or decomposition of intermediates.
-
Residual Reagents: Non-volatile reagents used in the reaction.
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: A good starting point is to use a silica gel stationary phase and a solvent system of intermediate polarity.
-
Solvent System: Begin with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A common starting ratio is 9:1 or 4:1 hexane:ethyl acetate.
-
TLC Analysis: Run TLC plates with varying solvent ratios to find the system that gives your product an Rf value between 0.2 and 0.4, with good separation from impurities.
Q4: My compound is sticking to the top of the silica gel column and won't elute. What should I do?
A4: This indicates that the eluent is not polar enough to move your compound.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase. You can do this in a stepwise or gradient fashion.
-
Add a Modifier: If increasing the polarity of the hexane/ethyl acetate system is not effective, consider adding a small amount (0.5-1%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to the eluent.
-
Check for Acidity: Indazoles can be basic and may interact strongly with the acidic silica gel. Deactivating the silica gel by pre-treating it with a small amount of triethylamine in the slurry and eluent can help.
-
Q5: After column chromatography, I have fractions containing my product, but it's still not pure. What are my next steps?
A5:
-
Re-chromatography: If the impurities are close in polarity, a second column with a shallower solvent gradient might be necessary.
-
Recrystallization: This is an excellent technique for final purification if you can find a suitable solvent system.
Q6: What solvents are recommended for the recrystallization of this compound?
A6: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Suggested Solvents to Screen:
-
Ethanol or Methanol
-
Ethyl acetate/Hexane mixture
-
Toluene
-
Acetonitrile
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
Data Presentation
Table 1: Typical Purification Parameters for Substituted Indazoles
| Purification Method | Stationary Phase / Solvent System | Typical Recovery Yield | Purity (by HPLC/NMR) |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (gradient) | 60-85% | >95% |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 70-90% (from crude solid) | >98% |
| Acid-Base Extraction | Ethyl Acetate & 1M HCl / 1M NaOH | Variable | Effective for removing acidic/basic impurities |
Note: These are general ranges for substituted indazoles and may need to be optimized for this compound.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Solvent Gradient (if necessary): If the compound is not eluting, gradually increase the polarity of the eluent (e.g., to 4:1, then 1:1 Hexane:Ethyl Acetate).
-
Analysis and Pooling: Analyze the collected fractions by TLC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Optimizing 4-Fluoro-6-methyl-1H-indazole Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-6-methyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound and related fluorinated indazoles typically follows classical heterocyclic chemistry principles. A prevalent method involves the cyclization of a hydrazine derivative with a suitably substituted ortho-fluoro carbonyl compound. Another common approach is the diazotization of a substituted aniline followed by cyclization. More modern methods may employ metal-catalyzed cross-coupling reactions to form the indazole ring.
Q2: I am observing the formation of a significant amount of the N2-alkylated regioisomer. How can I improve the selectivity for the desired N1-substituted product?
A2: Regioselectivity in the alkylation of indazoles is a common challenge. The formation of N1 versus N2 isomers is influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the indazole ring. To favor the thermodynamically more stable N1-isomer, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often effective.
Q3: My reaction yield is consistently low. What are the primary factors that could be affecting the overall yield?
A3: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction, the formation of side products, and degradation of the product during workup or purification are common culprits. Key parameters to investigate include the purity of starting materials, reaction temperature, reaction time, and the efficiency of the cyclization step. The presence of water or other impurities can also significantly impact the yield.
Q4: What are the typical byproducts in this synthesis, and how can they be minimized?
A4: Common byproducts can include unreacted starting materials, regioisomers (if alkylating), and products from side reactions such as hydrazone or azine formation. To minimize these, ensure precise control of reaction stoichiometry, maintain optimal reaction temperatures, and use high-purity reagents. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in determining the optimal reaction time to prevent the formation of degradation products.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or impure starting materials. 2. Incorrect reaction temperature. 3. Insufficient reaction time. 4. Ineffective cyclization conditions. | 1. Verify the purity of starting materials using techniques like NMR or melting point analysis. 2. Calibrate your heating apparatus and ensure the reaction is maintained at the optimal temperature. 3. Monitor the reaction progress using TLC or LC-MS to determine the appropriate reaction time. 4. For diazotization-cyclization routes, ensure the temperature is kept low during diazotization to prevent diazonium salt decomposition. |
| Mixture of N1 and N2 Regioisomers | 1. Use of a weak base or protic solvent during alkylation. 2. Reaction conditions favoring kinetic product formation. | 1. Employ a strong, non-nucleophilic base like NaH in an anhydrous aprotic solvent like THF to favor the thermodynamic N1 product. 2. Allow the reaction to proceed for a sufficient duration at a suitable temperature to ensure thermodynamic equilibrium is reached. |
| Presence of Impurities After Workup | 1. Incomplete reaction. 2. Formation of soluble byproducts. 3. Product degradation during extraction or purification. | 1. Ensure the reaction has gone to completion before initiating workup. 2. Optimize the extraction and washing steps to remove impurities. Consider an additional wash with a suitable solvent. 3. Use appropriate purification techniques such as flash column chromatography with a carefully selected eluent system. Avoid unnecessarily high temperatures during solvent evaporation. |
| Difficulty in Product Isolation/Crystallization | 1. Product is an oil or has low crystallinity. 2. Presence of impurities inhibiting crystallization. | 1. Attempt to crystallize from a different solvent system. Seeding with a small crystal of the pure product can induce crystallization. 2. Purify the crude product thoroughly using column chromatography before attempting crystallization. |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-fluoro-3-methylacetophenone
This hypothetical intermediate would be the precursor for the cyclization. Its synthesis would likely involve the Friedel-Crafts acylation of a suitably protected 4-fluoro-2-methylaniline.
Step 2: Diazotization and Cyclization to form this compound
-
Preparation: In a reaction vessel, dissolve 2-amino-5-fluoro-3-methylacetophenone in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Cyclization: Gradually warm the reaction mixture to room temperature and then heat to 60-70 °C to induce cyclization. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-Amino-5-fluoro-3-methylacetophenone |
| Reagents | Sodium Nitrite, Acetic Acid, Propionic Acid |
| Diazotization Temperature | 0-5 °C |
| Cyclization Temperature | 60-70 °C |
| Typical Yield | 60-75% (estimated based on similar reactions) |
Visualizing the Workflow and Troubleshooting
To aid in understanding the synthetic workflow and potential troubleshooting points, the following diagrams are provided.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
References
Technical Support Center: Synthesis of 4-Fluoro-6-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 4-Fluoro-6-methyl-1H-indazole. The information is presented in a question-and-answer format to directly address common challenges and byproducts encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: Diazotization and Cyclization of 3-Fluoro-5-methylaniline. This is a classical and widely used method for indazole synthesis. It involves the diazotization of the aniline starting material, followed by an intramolecular cyclization to form the indazole ring.
-
Route B: Reductive Cyclization of a Nitroaromatic Precursor. This route typically starts with a suitably substituted nitrobenzene derivative, such as 4-fluoro-2-methyl-6-nitroaniline. The nitro group is reduced to an amino group, which then undergoes a cyclization reaction to form the indazole.
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: The formation of several byproducts can occur, depending on the chosen synthetic route and reaction conditions. The most common byproducts include:
-
Regioisomers: The formation of the unintended regioisomer, 6-Fluoro-4-methyl-1H-indazole, is a significant possibility, particularly in the diazotization and cyclization route.
-
Unreacted Starting Materials: Incomplete diazotization or cyclization can lead to the presence of the starting aniline or intermediate diazonium species in the final product mixture.
-
Triazenes: During diazotization, if the reaction conditions are not strictly controlled (e.g., low acidity), the diazonium salt can react with unreacted aniline to form a triazene byproduct.
-
Phenolic Byproducts: Decomposition of the diazonium salt intermediate, particularly in the presence of water, can lead to the formation of phenolic impurities.
-
Incompletely Reduced Intermediates: In the reductive cyclization route, incomplete reduction of the nitro group can result in the presence of nitroso or azoxy intermediates.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and a sufficient amount of acid to ensure complete conversion of the aniline to the diazonium salt. Monitor the reaction progress using a starch-iodide paper test for the presence of nitrous acid. |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is often unstable. Prepare it at low temperatures and use it immediately in the subsequent cyclization step. The choice of counter-ion can also affect stability; tetrafluoroborate salts are generally more stable than chloride salts. |
| Suboptimal Cyclization Conditions | The efficiency of the intramolecular cyclization can be sensitive to temperature and solvent. Experiment with different solvents and reaction temperatures to optimize the cyclization step. For reductive cyclization, ensure the reducing agent is active and used in a sufficient amount. |
| Poor Purity of Starting Materials | Impurities in the starting aniline or nitroaromatic precursor can interfere with the reaction and lead to lower yields. Purify the starting materials before use. |
Issue 2: Presence of Regioisomeric Impurity (6-Fluoro-4-methyl-1H-indazole)
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Lack of Regioselectivity in Cyclization | The cyclization of the diazonium salt derived from a meta-substituted aniline can lead to a mixture of regioisomers. The electronic and steric effects of the substituents influence the regioselectivity. Modifying the reaction conditions, such as the solvent or the presence of additives, may influence the isomeric ratio. |
| Analytical Method Unable to Separate Isomers | Standard chromatographic techniques may not be sufficient to separate the two isomers. Utilize high-resolution analytical techniques such as HPLC with a suitable column and mobile phase, or capillary electrophoresis. |
| Confirmation of Isomeric Structure | The structural assignment of the desired product and the regioisomeric impurity should be confirmed using 2D NMR techniques like NOESY or HMBC to establish the connectivity between the protons and carbons in the molecule. |
Issue 3: Formation of Colored Impurities
Possible Causes and Solutions:
| Cause | Troubleshooting Suggestion |
| Formation of Azo Compounds | Azo compounds, which are often colored, can form from side reactions of the diazonium salt. Ensure that the diazotization is carried out under strongly acidic conditions and at low temperatures to minimize these side reactions. |
| Oxidation of Starting Materials or Product | The reaction mixture may be susceptible to oxidation, leading to colored byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation. |
| Residual Triazenes | Triazene byproducts can also be colored. Maintain a sufficiently high acid concentration during diazotization to suppress their formation. |
Experimental Protocols
A detailed experimental protocol for a common synthetic route is provided below.
Synthesis of this compound via Diazotization and Cyclization of 3-Fluoro-5-methylaniline
-
Diazotization:
-
Dissolve 3-Fluoro-5-methylaniline (1.0 eq) in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the aniline solution, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the completion of the diazotization by testing for the absence of the starting aniline (e.g., by TLC) and the presence of excess nitrous acid (using starch-iodide paper).
-
-
Cyclization:
-
The resulting diazonium salt solution is typically used directly in the next step.
-
The cyclization can be promoted by gently warming the solution or by the addition of a specific reagent depending on the exact protocol. The conditions for this step are crucial for regioselectivity and yield and may require optimization.
-
-
Work-up and Purification:
-
After the cyclization is complete, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the crude product by filtration, wash it with cold water, and dry it under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the diazotization and cyclization of 3-Fluoro-5-methylaniline.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A logical approach to troubleshooting common synthesis issues.
managing regioselectivity in 4-Fluoro-6-methyl-1H-indazole reactions
Welcome to the technical support center for 4-Fluoro-6-methyl-1H-indazole. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in managing regioselectivity during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for substitution on the this compound ring, and why is regioselectivity a major challenge?
A1: The primary sites for substitution reactions like alkylation and arylation are the two nitrogen atoms of the pyrazole ring, N1 and N2. The indazole ring exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either atom, leading to 1H and 2H tautomers. The 1H-tautomer is generally more thermodynamically stable.[1] Direct functionalization often yields a mixture of N1 and N2 substituted products, making regiocontrol a significant synthetic challenge.[1][2] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity in reactions of this compound?
A2: Several factors critically influence the N1/N2 product ratio. These include:
-
Base and Solvent System: This is one of the most critical factors. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[3][4][5] Conversely, conditions like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) often give mixtures of isomers.[3][4]
-
Steric and Electronic Effects: The substituents on the indazole ring have a profound impact. While the 4-Fluoro and 6-methyl groups on your specific molecule will influence reactivity, the principles remain the same. Bulky groups at the C7 position can sterically hinder N1 substitution, favoring N2. Conversely, electron-withdrawing groups at C7 can strongly direct substitution to the N2 position.[3][4][6]
-
Nature of the Electrophile: The reactivity and structure of the alkylating or arylating agent can influence the outcome.[3][4] Highly reactive electrophiles may lead to lower selectivity.
-
Thermodynamic vs. Kinetic Control: N1-substituted products are typically the thermodynamically more stable isomers.[7] Reaction conditions that allow for equilibration will favor the N1 product. Kinetically controlled conditions (often at lower temperatures) may favor the formation of the N2 isomer.[1][7]
-
Reaction Conditions: Acidic conditions can promote N2-alkylation.[1][6] Specific reaction types, like the Mitsunobu reaction, are also known to favor N2 substitution.[2][3]
Q3: How can I selectively synthesize the N1-substituted product of this compound?
A3: To achieve high N1 selectivity, you should use conditions that favor the thermodynamic product. The most widely recommended method is the use of sodium hydride (NaH) in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4][5] This combination has been shown to provide excellent N1 regioselectivity (>99:1 in many cases) for a variety of substituted indazoles.[3][4] The reaction proceeds by deprotonating the indazole to form the indazolide anion, which then reacts with the electrophile.
Q4: I need to synthesize the N2-substituted isomer. What methods are recommended?
A4: Favoring the N2 position often requires moving away from strongly basic conditions that lead to the thermodynamic N1 product. Several strategies can be employed:
-
Acid Catalysis: Using a catalytic amount of a strong acid, such as triflic acid (TfOH), can promote selective N2-alkylation with certain electrophiles like 2,2,2-trichloroacetimidates.[8][9]
-
Mitsunobu Reaction: The Mitsunobu reaction, which involves an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, is a reliable method for achieving N2-alkylation.[2][3]
-
Substituent Effects: While not a change in methodology, it's important to remember that indazoles with electron-withdrawing groups at the C7 position strongly favor N2-alkylation even under standard NaH/THF conditions.[3][4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | The chosen reaction conditions do not sufficiently differentiate between the two nitrogen atoms. The combination of base and solvent is not optimal. | To favor N1: Switch to NaH as the base and anhydrous THF as the solvent. Ensure the reaction is run under inert conditions.[3][4] To favor N2: Consider using a Mitsunobu reaction protocol or an acid-catalyzed method if your electrophile is suitable.[2][3][8] |
| Low or No Conversion | The indazole is not being sufficiently deprotonated. The electrophile is not reactive enough. The reaction temperature is too low. | Ensure the base is fresh and active (e.g., NaH is not passivated). Use a slight excess of the base and electrophile (1.1-1.2 eq).[1] Increase the reaction temperature after the initial addition; warming from 0 °C to 50 °C can improve conversion.[3][4] |
| Formation of Side Products | The electrophile is unstable under the reaction conditions. The base is reacting with the electrophile. | Check the stability of your electrophile under basic conditions. If using a strong base like NaH, add the electrophile after the initial deprotonation step is complete. Purify all reagents before use. |
| Difficulty Purifying N1/N2 Isomers | The isomers have very similar polarity. | Isomers can often be separated by flash column chromatography on silica gel. Careful selection of the eluent system is critical. If separation is still difficult, consider derivatizing the mixture to alter the polarity of one isomer before separation. |
Data on Regioselectivity
The choice of base and solvent has a dramatic effect on the regiochemical outcome of indazole alkylation. The following table summarizes typical results observed for N-alkylation with n-pentyl bromide under different conditions, which can be used as a guide for your this compound system.
| Base | Solvent | Temperature (°C) | Typical N1:N2 Ratio | Reference |
| Cs₂CO₃ | DMF | Room Temp | 1.8 : 1 | [4] |
| K₂CO₃ | DMF | Room Temp | 1.5 : 1 | [4] |
| Na₂CO₃ | THF | Room Temp | No Reaction | [4][5] |
| NaH | THF | 0 → 50 | >99 : 1 | [3][4] |
| DIAD/PPh₃ | THF | 0 → Room Temp | 1 : 2.5 | [3] |
Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation
This protocol is designed to maximize the yield of the N1-substituted product.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (1.2 eq) to the mixture.
-
Reaction: Stir the reaction at 50 °C and monitor by TLC or LC-MS until completion (typically 16-24 hours).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.[1][2]
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is effective for obtaining the kinetically favored N2-isomer.
-
Preparation: Dissolve the this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography on silica gel to separate the N2 and N1 isomers.[2]
Visualizations
Caption: Factors influencing N1 vs. N2 regioselectivity.
Caption: Experimental workflow for selective N1-alkylation.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
4-Fluoro-6-methyl-1H-indazole stability and storage conditions
This technical support guide provides essential information on the stability and storage of 4-Fluoro-6-methyl-1H-indazole, along with troubleshooting advice for common experimental issues. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a refrigerator at 2-8°C.[1][2] To prevent degradation from moisture and air, storing under an inert atmosphere such as argon or nitrogen is also advisable. The compound should be protected from light.
Q2: Can I store this compound at room temperature for short periods?
Some suppliers suggest that the compound can be stored sealed in a dry, room temperature environment.[3][4] For short-term storage or during experimental use, keeping the compound in a desiccator at room temperature is acceptable. However, for periods longer than a few days, refrigeration is recommended to ensure maximum stability.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, based on the structure of similar indazole derivatives, potential degradation can occur through:
-
Hydrolysis: The indazole ring may be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The indazole ring system can be prone to oxidation, which may lead to the formation of N-oxides or ring-opened byproducts.
-
Photodegradation: Aromatic fluorine compounds can be sensitive to UV light, potentially leading to defluorination or other rearrangements.[5]
-
Thermal Degradation: At elevated temperatures, decomposition may occur.[5]
Q4: What are the known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[5]
Q5: What are the hazardous decomposition products of this compound?
In the event of a fire or exposure to extreme heat, thermal decomposition can produce hazardous substances including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a laboratory setting.
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Compound Discoloration (e.g., yellowing) | Slow degradation due to exposure to air, light, or moisture. | 1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Use amber vials or wrap containers in aluminum foil to protect from light.[5] 3. Ensure the storage container is tightly sealed and stored in a desiccator or refrigerator. |
| Inconsistent Experimental Results | Partial degradation of the compound. | 1. Verify the purity of the compound using a suitable analytical method like HPLC or LC-MS before use. 2. Prepare solutions fresh for each experiment. 3. Avoid prolonged storage of solutions, even at low temperatures. |
| Poor Solubility | The compound may have limited solubility in certain solvents. | 1. Consult literature for appropriate solvents. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common solvents for similar compounds. 2. Gentle warming or sonication can aid in dissolution, but be cautious of potential thermal degradation. |
| Presence of Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) | Contamination or degradation. | 1. Run a blank (solvent only) to rule out solvent impurities. 2. Compare the new data with the initial certificate of analysis (CoA). 3. If degradation is suspected, repurify the compound if possible (e.g., by column chromatography or recrystallization). |
Experimental Protocols
Forced Degradation Study Protocol
To assess the stability of this compound under various stress conditions, a forced degradation study can be performed. This protocol is based on general methodologies for similar compounds.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[5]
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated UV light source. Run a control sample in parallel, wrapped in aluminum foil.[5]
-
Thermal Degradation (Solid State): Place a thin layer of the solid compound in a petri dish and expose it to 80°C in a stability chamber for 7 days.[5]
-
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. A photodiode array (PDA) detector can be used to check for peak purity. Coupling the HPLC to a mass spectrometer (LC-MS) can help in identifying the mass of any degradation products.[5]
Illustrative Stability Data
The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
| Stress Condition | Duration | Temperature | Assay (%) | Major Degradant (%) | Appearance |
| Control | 0 hours | 25°C | 99.8 | Not Detected | White Solid |
| 0.1 M HCl | 24 hours | 60°C | 95.2 | 3.5 | Solution turned slightly yellow |
| 0.1 M NaOH | 24 hours | 25°C | 92.1 | 6.8 | Solution turned yellow |
| 3% H₂O₂ | 24 hours | 25°C | 89.5 | 9.2 | Colorless solution |
| UV Light | 48 hours | 25°C | 97.3 | 1.8 | Solid remained white |
| Solid State | 7 days | 80°C | 99.5 | 0.3 | White Solid |
Visual Guides
Caption: Forced degradation experimental workflow.
References
Technical Support Center: Troubleshooting Poor Yield in Suzuki Coupling of Indazoles
Welcome to the technical support center for Suzuki coupling reactions involving indazole scaffolds. This resource is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues leading to poor reaction yields. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, supplemented with detailed experimental protocols, comparative data, and workflow diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with an indazole substrate is resulting in a low yield or failing completely. What are the most common initial checks I should perform?
A1: When encountering a low-yielding or failed Suzuki coupling with indazoles, a systematic check of the reaction components and conditions is crucial. The primary points to verify are:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[1][2][3] It is critical to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1][3]
-
Reagent Purity and Stability: Verify the purity of your indazole halide and the boronic acid or ester. Boronic acids can degrade over time, particularly through protodeboronation.[1][2]
-
Base and Solvent Quality: The choice and quality of the base and solvent are critical. Ensure the base is finely powdered and dry for anhydrous reactions.[2] The solvent must be anhydrous and degassed. For biphasic reactions, vigorous stirring is essential to ensure efficient mixing.[2]
Q2: I suspect catalyst poisoning by the nitrogen atoms of the indazole ring. How can I mitigate this issue?
A2: The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium catalyst, leading to its deactivation and consequently, poor yields.[1] This is a common issue with nitrogen-containing heterocycles.[1] Here are some strategies to minimize catalyst poisoning:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and RuPhos can shield the palladium center and promote the desired catalytic cycle over catalyst inhibition.[1][4]
-
Use of Pre-formed Catalysts: Utilizing pre-formed palladium precatalysts can sometimes give better results than generating the active catalyst in situ.[1]
-
Slow Addition: A slow addition of the indazole coupling partner to the reaction mixture can help maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[1]
Q3: Protodeboronation of my boronic acid seems to be a significant side reaction. What steps can I take to prevent this?
A3: Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water).[1] This is a common pathway for yield loss. To address this:
-
Anhydrous Conditions: Since water is a primary proton source, switching to strictly anhydrous conditions can significantly reduce protodeboronation.[2][3]
-
Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Use of Boronic Esters: Pinacol boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][6]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.[1]
Q4: I am observing a significant amount of homocoupling byproducts from my boronic acid. How can this be suppressed?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl product is often promoted by the presence of oxygen.[1][7] To minimize this side reaction:
-
Thorough Degassing: Rigorously deoxygenate the reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][3]
-
Control of Reaction Conditions: The choice of catalyst, ligand, and base can influence the relative rates of cross-coupling versus homocoupling. Screening different conditions can help identify an optimal system for your specific substrates.[1]
Optimization of Reaction Conditions: A Comparative Overview
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling of indazoles. The following tables summarize various conditions reported in the literature, providing a starting point for optimization.
Table 1: Catalyst and Ligand Selection
| Catalyst | Ligand | Substrates | Yield (%) | Reference |
| PdCl₂(dppf)·DCM | dppf | Bromo-indazole carboxamide & Arylboronic acids | Good to Excellent | [8] |
| Pd(OAc)₂ | RuPhos | 3-Bromo-indazol-5-amine & Arylboronic acids | Good to Excellent | [9] |
| Pd(PPh₃)₄ | PPh₃ | 3-Bromoindazoles & Arylboronic acids | Good | [9] |
| Pd(dppf)Cl₂ | dppf | 5-Bromo-1-ethyl-1H-indazole & N-Boc-2-pyrroleboronic acid | High | [10][11] |
| Pd₂(dba)₃ | Xantphos | 6-Bromo-1H-indazole & Amines (Buchwald-Hartwig) | Not specified | [3] |
| P1 or P2 Precatalysts | SPhos/XPhos | Indazole halides & Arylboronic acids | 80-95% | [4] |
Table 2: Base and Solvent Systems
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | 1,4-Dioxane/Water | 100 | Good | [8] |
| K₃PO₄ | Dioxane/Water | Not specified | Good to Excellent | [9] |
| Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (Microwave) | Good | [9] |
| K₂CO₃ | Dimethoxyethane | 80 | High | [10][11] |
| K₃PO₄ | Dioxane/Water | 60 | 95% | [4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromo-Indazole
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Bromo-indazole derivative (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·DCM, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Methodology:
-
To an oven-dried Schlenk flask, add the bromo-indazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Visualizing the Process
Suzuki Coupling Catalytic Cycle and Common Pitfalls
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and indicates where common problems such as catalyst poisoning and side reactions can occur.
Caption: Suzuki catalytic cycle and common side reactions.
Troubleshooting Workflow for Poor Yield
This flowchart provides a logical sequence of steps to troubleshoot and optimize your Suzuki coupling reaction when faced with poor yields.
Caption: A decision tree for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
overcoming solubility issues of 4-Fluoro-6-methyl-1H-indazole in assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges encountered with 4-Fluoro-6-methyl-1H-indazole in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic aromatic compound. Based on the properties of structurally similar indazoles, it is predicted to be a hydrophobic molecule with low aqueous solubility.[1][2] Its properties necessitate the use of organic solvents for creating stock solutions.[1]
Table 1: Predicted Physicochemical Properties of Structurally Similar Indazoles
| Property | Predicted Value | Implication for Solubility | Source |
|---|---|---|---|
| LogP | ~1.7 | Indicates a preference for non-polar (lipophilic) environments over water. | [1] |
| Aqueous Solubility | Very Low | The compound is unlikely to dissolve directly in aqueous buffers at high concentrations. | [3] |
| Solubility in Organic Solvents | Slightly Soluble | Dimethyl sulfoxide (DMSO) and Methanol are suitable for creating stock solutions. |[1] |
Q2: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, a high-concentration stock solution should first be prepared in an appropriate organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[4][5]
Experimental Protocol: Preparing a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the tube to achieve a 10 mM concentration.[3][4]
-
Dissolve: Vortex the tube vigorously until the compound is completely dissolved.[4]
-
Aid Dissolution (If Necessary): If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution in a 37°C water bath.[4][6] Be cautious, as heat can degrade some compounds.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and prevent water absorption by the hygroscopic DMSO.[4] Store aliquots tightly sealed at -20°C or -80°C for long-term stability.[4][7]
Q3: My compound precipitates immediately when added to my aqueous assay buffer. What should I do?
This common issue, often called "crashing out" or "solvent shock," occurs when the compound rapidly moves from a favorable organic solvent environment to an unfavorable aqueous one.[3] Follow the troubleshooting workflow below to address this.
Recommended Solutions:
-
Improve Mixing Technique: Rapidly adding the stock solution can cause localized high concentrations, leading to precipitation.[8] To avoid this, pre-warm your aqueous buffer or cell culture medium to 37°C.[8][9] Then, add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion.[8]
-
Perform Serial Dilutions in 100% DMSO: Diluting the compound in the aqueous medium when it is at a very high concentration in the stock solution can cause it to precipitate.[4] A best practice is to first perform serial dilutions in 100% DMSO to get closer to the final concentration before making the last dilution step into the aqueous assay medium.[4][10]
-
Use a Co-solvent: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][13] It is critical to keep the final concentration of any organic solvent low (typically ≤0.5%) and to run a vehicle control.[4]
Table 2: Illustrative Solubility Enhancement with Common Co-solvents
| Co-solvent System (in aqueous buffer) | Final Co-solvent % | Expected Solubility Outcome |
|---|---|---|
| 100% Aqueous Buffer | 0% | Poor Solubility |
| Buffer + Ethanol | 1-5% | Modest Increase |
| Buffer + PEG 400 | 1-5% | Significant Increase |
| Buffer + Propylene Glycol | 1-5% | Modest Increase |
| Buffer + PEG 400 / Ethanol (1:1) | 1-5% | Potentially Synergistic Increase |
Q4: What if precipitation occurs over time while my assay is running in an incubator?
Delayed precipitation can be caused by environmental factors within the incubator.[9]
-
Temperature Shift: Moving plates from room temperature to 37°C can affect solubility. Always pre-warm your media before adding the compound to mitigate this.[8]
-
pH Shift: In cell-based assays, cellular metabolism can produce acidic byproducts that lower the pH of the medium over time.[3] If the compound's solubility is pH-sensitive, this can cause it to fall out of solution.[9] Ensure your medium is adequately buffered for the CO₂ environment (e.g., using HEPES) and consider changing the medium more frequently in dense cultures.[8][9]
-
Interaction with Media Components: The compound may interact with salts or proteins (like those in Fetal Bovine Serum) in the media, leading to the formation of insoluble complexes over time.[3] You can test solubility in a simpler buffer (like PBS) to see if media components are the cause.[8]
Q5: Are there methods to enhance solubility without using high concentrations of organic solvents?
Yes, using cyclodextrins is a powerful technique. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[14] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex" that is significantly more water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[16]
Experimental Protocol: Preparing an Inclusion Complex via Co-evaporation
-
Dissolve Compound: Dissolve this compound in a suitable organic solvent (e.g., ethanol or methanol).
-
Dissolve Cyclodextrin: In a separate container, dissolve HP-β-CD in water. A 1:1 or 1:2 molar ratio of the compound to cyclodextrin is a good starting point.[16]
-
Mix Solutions: Slowly add the compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Evaporate Solvent: Stir the mixture for 24-48 hours to allow for complex formation, then remove the organic solvent using a rotary evaporator.[14]
-
Lyophilize: Freeze-dry the remaining aqueous solution to obtain a solid powder of the compound-cyclodextrin inclusion complex.
-
Reconstitute: The resulting powder can be dissolved directly in aqueous assay buffers. Always test the solubility of the final complex to determine the maximum achievable concentration.
Q6: How might this compound interact with a biological pathway?
Many indazole-containing compounds are developed as kinase inhibitors. These inhibitors typically block the signaling cascade that promotes cell proliferation, inflammation, or other pathological processes. Below is a diagram of a hypothetical signaling pathway where an indazole-based inhibitor might act.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. pnrjournal.com [pnrjournal.com]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
Technical Support Center: Synthesis of 4-Fluoro-6-methyl-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-6-methyl-1H-indazole. The information is designed to address common scale-up challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable approach involves the diazotization of a substituted aniline, such as 3-fluoro-5-methylaniline, followed by an intramolecular cyclization. This method is often preferred for its operational simplicity and the availability of starting materials. An alternative route could be the reaction of a corresponding ortho-fluoro acetophenone derivative with hydrazine.
Q2: My reaction is resulting in a low yield of this compound. What are the potential causes?
Low yields can be attributed to several factors including incomplete reaction, degradation of the product or intermediates, and formation of byproducts. Key areas to investigate are reaction temperature, quality of reagents, and moisture content in the reaction. For instance, the diazotization step is often temperature-sensitive and requires strict control to prevent decomposition of the diazonium salt intermediate.
Q3: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
In indazole synthesis, common impurities can include regioisomers (if applicable to the specific route), unreacted starting materials, and byproducts from side reactions. For example, in the diazotization-cyclization route, incomplete cyclization or side reactions of the diazonium salt can lead to a complex product mixture. Optimizing the reaction conditions, such as temperature and reaction time, can help to minimize the formation of these impurities. Purification is often achieved through recrystallization or column chromatography.
Q4: What are the critical safety considerations when scaling up the synthesis of this compound?
The diazotization step, in particular, requires careful handling as diazonium salts can be thermally unstable and potentially explosive in a dry state. It is crucial to maintain low temperatures during their formation and to use them in solution without isolation. Additionally, many reagents used in organic synthesis are toxic and/or flammable, so appropriate personal protective equipment (PPE) and a well-ventilated workspace are essential. A thorough safety review is recommended before any scale-up.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Diazotization | Ensure the temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite. Check the purity of the aniline starting material. |
| Decomposition of Diazonium Salt | Maintain a low temperature throughout the reaction and subsequent cyclization step. Use the diazonium salt solution immediately after preparation. |
| Suboptimal Cyclization Conditions | Screen different solvents and bases for the cyclization step. The choice of solvent can significantly impact the reaction rate and yield. |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with the reaction. |
Issue 2: Impurity Profile and Purification Challenges
| Potential Cause | Troubleshooting Suggestion |
| Formation of Positional Isomers | While less common for this specific target, if isomers are detected, review the regioselectivity of your chosen synthetic route. Some routes offer better control than others. |
| Unreacted Starting Material | Increase the reaction time or temperature (with caution, monitoring for degradation). Consider a slight excess of one of the reagents. |
| Tar Formation | This can result from overheating or highly acidic conditions. Re-evaluate the reaction temperature and the concentration of acid used. |
| Difficult Purification | If column chromatography is challenging, consider recrystallization from a suitable solvent system. A solvent screen is recommended to find optimal conditions. |
Experimental Protocols
The following is a representative protocol for a key step in a potential synthesis of this compound, based on analogous procedures.
Diazotization and Cyclization of 3-Fluoro-5-methylaniline (Illustrative)
-
Preparation of the Aniline Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-fluoro-5-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the aniline solution while vigorously stirring and maintaining the internal temperature between 0-5 °C.
-
Cyclization: After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete diazotization. The reaction mixture is then gently warmed to initiate cyclization. The optimal temperature and time for this step should be determined experimentally.
-
Work-up: Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled and neutralized with a suitable base (e.g., sodium hydroxide solution). The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Quantitative Data
The following tables provide illustrative data for the synthesis of fluorinated indazoles based on reported procedures for analogous compounds. Note: This data is for guidance and optimal conditions for the synthesis of this compound should be determined experimentally.
Table 1: Illustrative Reaction Parameters for Diazotization-Cyclization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Aniline | 3-Fluoro-5-methylaniline | 3-Fluoro-5-methylaniline | 3-Fluoro-5-methylaniline |
| Diazotizing Agent | Sodium Nitrite | Sodium Nitrite | Isoamyl Nitrite |
| Solvent | Acetic Acid | HCl (aq) | Toluene |
| Temperature (Diazotization) | 0-5 °C | 0-5 °C | Room Temperature |
| Temperature (Cyclization) | 60 °C | 50 °C | 80 °C |
| Reaction Time | 4 hours | 6 hours | 3 hours |
| Illustrative Yield | 65% | 58% | 72% |
| Purity (crude) | ~85% | ~80% | ~90% |
Table 2: Comparison of Purification Methods
| Method | Solvent System | Typical Recovery | Final Purity |
| Recrystallization | Ethanol/Water | 80-90% | >98% |
| Column Chromatography | Hexane/Ethyl Acetate | 70-85% | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Deprotection Strategies for N-Protected 4-Fluoro-6-methyl-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the deprotection of N-protected 4-Fluoro-6-methyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for indazoles, and what are their general deprotection strategies?
A1: Common N-protecting groups for indazoles include Boc, Trityl, SEM, and Benzyl.
-
Boc (tert-Butoxycarbonyl): Typically removed under acidic conditions (e.g., TFA, HCl) or thermal conditions.[1][2]
-
Trityl (Triphenylmethyl): Readily cleaved under mild acidic conditions.[3]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Commonly removed using fluoride ion sources like TBAF.
-
Benzyl (Bn): Often removed by catalytic hydrogenolysis.[4][5]
Q2: I am observing incomplete deprotection of my N-Boc-4-Fluoro-6-methyl-1H-indazole. What are the likely causes and solutions?
A2: Incomplete deprotection of the N-Boc group can be due to several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is acid-labile, but its removal can be slow if the acid is too weak or dilute. Consider increasing the concentration of TFA or switching to a stronger acid like 4M HCl in dioxane.[6]
-
Inadequate Reaction Time or Temperature: Some sterically hindered or electron-rich substrates may require longer reaction times or elevated temperatures for complete deprotection. Monitor the reaction by TLC or LC-MS to determine the optimal duration.[6]
-
Steric Hindrance: The substituents on the indazole ring might sterically hinder the approach of the reagent. In such cases, prolonged reaction times or thermal deprotection might be more effective.[2]
Q3: What are common side reactions during the deprotection of N-protected indazoles?
A3: Side reactions can include:
-
Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic sites on the indazole ring or other functional groups. The use of scavengers like triisopropylsilane (TIS) or anisole can mitigate this.[6][7]
-
Isomerization: Although less common for deprotection, harsh conditions can potentially lead to ring-opening or rearrangement.
-
Incomplete Reaction: As discussed in Q2, this is a frequent issue that can be addressed by optimizing reaction conditions.
-
Degradation of other functional groups: If your molecule contains other acid- or base-labile groups, the chosen deprotection method may affect them. Orthogonal protection strategies are key to avoiding this.
Q4: How can I purify this compound after deprotection?
A4: Purification can typically be achieved by:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying the deprotected indazole from remaining starting material, byproducts, and reagents.
-
Crystallization: If the deprotected product is a solid, recrystallization from a suitable solvent system can be an effective purification method to remove impurities.[8]
-
Acid-Base Extraction: The basic nature of the indazole nitrogen allows for purification through acid-base extraction to separate it from non-basic impurities.
Troubleshooting Guides
N-Boc Deprotection
Problem: Incomplete removal of the Boc group from this compound.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purity Assessment of 4-Fluoro-6-methyl-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the purity assessment of 4-Fluoro-6-methyl-1H-indazole. The information is intended for researchers, scientists, and drug development professionals.
Section 1: High-Performance Liquid Chromatography (HPLC)
Frequently Asked Questions (FAQs)
Q1: What is a typical starting method for the purity assessment of this compound by RP-HPLC?
A robust starting point for developing a reversed-phase HPLC (RP-HPLC) method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like 0.1% formic acid in water) and an organic solvent (such as acetonitrile or methanol).[1] Detection is typically performed using a UV detector at a wavelength where the analyte has maximum absorbance.
Q2: How can I validate the HPLC method for accuracy and precision?
Method validation should be performed to ensure reliability. Accuracy can be determined through recovery studies at different concentration levels, while precision should be assessed by evaluating repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary Silanol Interactions: The basic nitrogen atoms in the indazole ring can interact with acidic silanol groups on the column packing.[2] - Column Void: A void has formed at the head of the column.[3] - Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms.[2] | - Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column. - Replace the column. To prevent this, avoid sudden pressure shocks.[3] - Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[2] |
| Shifting Retention Times | - Temperature Fluctuations: The laboratory or column temperature is not stable.[2] - Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or solvent evaporation.[2][4] - Column Equilibration: The column is not fully equilibrated with the mobile phase. | - Use a column oven to maintain a constant temperature.[2][5] - Ensure mobile phase components are miscible and reservoirs are covered. If using a gradient, check the pump's proportioning valves.[2][6] - Flush the column with at least 10-20 column volumes of the mobile phase before analysis. |
| Broad Peaks | - High Extra-Column Volume: Excessive tubing length or a large detector flow cell.[2] - Sample Overload: Injecting too much sample onto the column.[2] - Mobile Phase Flow Rate Too Low: A low flow rate can lead to increased diffusion.[5] | - Minimize tubing length and use a low-volume flow cell if possible. - Reduce the injection volume or the concentration of the sample.[2] - Optimize the flow rate; a higher flow rate can sometimes improve peak shape.[5] |
| Ghost Peaks | - Contamination: Contaminants in the mobile phase or carryover from a previous injection.[6] - Sample Degradation: The analyte may be degrading in the sample solvent. | - Use high-purity HPLC-grade solvents.[6] Implement a needle wash step in the autosampler method. - Prepare samples fresh and ensure the sample solvent is compatible and does not induce degradation. |
Experimental Protocol: RP-HPLC Purity Method
This protocol describes a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 15.0 80 18.0 80 18.1 20 | 25.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the same diluent to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the working standard solution.
-
-
Analysis and Data Presentation:
-
Inject the diluent (blank), followed by replicate injections of the standard solution to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor.
Table 1: Example HPLC Data Summary
Peak Retention Time (min) Area (%) Identity 1 4.52 0.15 Impurity A 2 8.76 99.75 This compound | 3 | 10.11 | 0.10 | Impurity B |
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Frequently Asked Questions (FAQs)
Q1: When is GC-MS a suitable method for purity assessment?
GC-MS is ideal for identifying and quantifying volatile impurities that may not be easily detected by HPLC. It is particularly useful for analyzing residual solvents from the synthesis process or for identifying thermally stable, volatile by-products.
Q2: What are the key parameters to optimize for a GC-MS method?
Key parameters include the injector temperature, the oven temperature program, the carrier gas flow rate, and the mass spectrometer settings (scan range, ionization mode). The oven temperature program is critical for achieving good separation of the analyte from potential impurities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Peak or Poor Sensitivity | - Analyte Degradation: The analyte may be thermally labile and degrading in the hot injector. - Improper Injection: Issues with the syringe or autosampler. | - Lower the injector temperature. If degradation persists, derivatization may be necessary, or an alternative technique like LC-MS should be considered. - Manually inspect the injection process. Check syringe for blockage or damage. |
| Peak Fronting | - Column Overload: The concentration of the injected sample is too high. | - Dilute the sample or reduce the injection volume. |
| Mass Spectrum Mismatch | - Co-eluting Impurities: An impurity is eluting at the same time as the main peak. - Background Interference: Contamination from the GC system (e.g., column bleed, septa bleed). | - Improve chromatographic separation by optimizing the oven temperature program. - Perform a bake-out of the column and injector. Use high-quality, low-bleed septa and liners. |
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.[8]
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known potential process impurities.
Table 2: Expected GC-MS Data
Analyte Retention Time (min) Key Mass Fragments (m/z) This compound ~12.5 150 (M+), 149, 122, 96 | Residual Toluene | ~4.2 | 92, 91, 65 |
-
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: What is the primary role of NMR in purity assessment?
NMR spectroscopy is a powerful tool for structural elucidation and confirmation. For purity assessment, ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons, without the need for a reference standard for every impurity. It provides a direct measure of molar purity.
Q2: Can tautomerism affect the NMR spectrum of indazoles?
Yes, N-H indazoles can exist as tautomeric pairs, which can sometimes lead to the presence of two sets of signals or broadened peaks in the NMR spectrum, especially in solution.[9][10] The position of the tautomeric equilibrium can be influenced by the solvent and substituents.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | - Paramagnetic Impurities: Presence of trace metals. - Chemical Exchange: Tautomerism or proton exchange is occurring on the NMR timescale.[9] | - Pass the sample solution through a small plug of silica or celite. Add a chelating agent like EDTA. - Change the solvent or the temperature of the experiment. For example, cooling the sample can sometimes slow the exchange rate and sharpen the signals. |
| Poor Signal-to-Noise | - Low Sample Concentration: Insufficient material for a clear spectrum. - Incorrect Acquisition Parameters: Number of scans is too low. | - Increase the concentration of the sample if possible. - Increase the number of scans to improve the signal-to-noise ratio. |
| Impurity Quantification Issues | - Peak Overlap: Signals from the impurity overlap with signals from the main compound or solvent. | - Use a different NMR solvent. If overlap persists, 2D NMR techniques (like COSY or HSQC) may be necessary to resolve the signals. |
Experimental Protocol: ¹H NMR Purity Determination
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[11]
-
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]
-
Add a known amount of an internal standard with a known purity (e.g., maleic acid) if quantitative analysis is required.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if performing quantitative analysis.
-
-
Data Analysis:
-
Integrate the signals corresponding to the main compound and any visible impurities.
-
Calculate the purity based on the relative integrals.
Table 3: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Proton Predicted δ (ppm) Multiplicity Integration N-H ~13.0 br s 1H H-3 ~8.1 s 1H H-7 ~7.5 d 1H H-5 ~7.0 d 1H | CH₃ | ~2.4 | s | 3H |
-
Section 4: Visualization of Workflows
Diagrams
Caption: Overall workflow for purity assessment and release.
Caption: Relationship between orthogonal analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. realab.ua [realab.ua]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. Gas chromatography-mass spectrometry (GC–MS) profiling of aqueous methanol fraction of Plagiochasma appendiculatum Lehm. & Lindenb. and Sphagnum fimbriatum Wilson for probable antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Validation & Comparative
The Indazole Scaffold: A Comparative Analysis of Fluorinated Derivatives in Biological Assays
A detailed guide for researchers and drug development professionals on the bioactivity of indazole derivatives, with a focus on the impact of fluorination and other substitutions.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse array of derivatives with distinct pharmacological profiles.[1] This guide provides a comparative overview of the bioactivity of substituted indazoles, with a particular focus on the influence of fluorine and methyl substitutions, as exemplified by the structural motif of 4-Fluoro-6-methyl-1H-indazole.
While direct comparative bioassay data for this compound is limited in the public domain, this guide leverages available data for structurally related indazole derivatives to highlight key structure-activity relationships (SAR) and provide a framework for understanding their biological performance. The inclusion of fluorine, a common strategy in drug design, can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[4]
Comparative Bioactivity of Indazole Derivatives
| Compound ID | R1 | R2 | R3 | Target/Cell Line | IC50 (µM) |
| Indazole-A | H | 6-Fluoro | H | ROCK1 | 0.014 |
| Indazole-B | H | 4-Fluoro | H | ROCK1 | 2.5 |
| Indazole-C | H | 6-(3-methoxyphenyl)-3-amine | H | FGFR1 | 0.015 |
| Indazole-D | H | 6-(3-methoxyphenyl)-3-amine | H | KG1 (Cell-based) | 0.642 |
| Indazole-E | H | 3-(pyrrolopyridin-2-yl) | H | HL60 | 0.0083 |
| Indazole-F | H | 3-(pyrrolopyridin-2-yl) | H | HCT116 | 0.0013 |
Note: The data presented is a compilation from various studies to illustrate the chemical space and is not from a single head-to-head comparative experiment. The specific structures of the R groups beyond simple substitutions are complex and can be found in the cited literature.[2][4]
Experimental Protocols
The bioactivity data presented in this guide is typically generated using a variety of in vitro assays. Below are detailed methodologies for key experiments commonly employed in the evaluation of indazole derivatives.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., K562, A549, PC-3, Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives for a specified period, typically 48 to 72 hours.[5]
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1][5]
Apoptosis Analysis by Flow Cytometry
This technique is used to quantify the induction of apoptosis (programmed cell death) by a test compound.
-
Cell Treatment: Cells are treated with the indazole derivative at its IC50 concentration for a defined period (e.g., 48 hours).[2]
-
Cell Harvesting and Staining: The treated cells are harvested and then stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with DNA in cells with compromised membranes (late apoptosis or necrosis).[2]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.[2]
Signaling Pathways and Experimental Workflows
The biological effects of indazole derivatives are often mediated through their interaction with specific signaling pathways that regulate cell growth, survival, and proliferation. Kinases are common targets for this class of compounds.[6]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Methyl 6-fluoro-1H-indazole-4-carboxylate|CAS 697739-05-2 [benchchem.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of 4-Fluoro-6-methyl-1H-indazole Analogs in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the biological activity of 4-Fluoro-6-methyl-1H-indazole analogs reveals their potential as potent and selective kinase inhibitors. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to inform future drug discovery and development efforts.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for cancer therapy.[1][2] Strategic placement of substituents on the indazole ring can significantly modulate the compound's biological activity, selectivity, and pharmacokinetic properties. Among these, the this compound core has emerged as a promising scaffold for the development of novel kinase inhibitors. The presence of a fluorine atom at the 4-position and a methyl group at the 6-position is anticipated to enhance metabolic stability and target engagement.[3] This guide synthesizes available data to compare the biological activity of various indazole analogs, with a focus on those that inform the potential of the this compound scaffold.
Comparative Biological Activity of Indazole Analogs
The following tables summarize the in vitro biological activities of various indazole derivatives against key cancer-related kinases and cell lines. While direct analogs of this compound with extensive public data are limited, the structure-activity relationship (SAR) data from related fluorinated and methylated indazoles provide valuable insights into the potential of this scaffold.
Table 1: Inhibitory Activity of Indazole Analogs against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | Indazole Core Substitution | Target Kinase | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (nM) |
| Analog A | 6-(3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | 15.0 | NCI-H1581 | 642.1 |
| Analog B | 6-(3-hydroxyphenyl)-1H-indazol-3-amine | FGFR1 | 2.9 | NCI-H1581 | 40.5 |
| Analog C | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 | - | - |
| Analog D | 6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine | FGFR1 | < 4.1 | KG1 | 25.3 |
| Analog D | 6-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine | FGFR2 | 2.0 | SNU16 | 77.4 |
Data compiled from multiple sources.[4][5]
Table 2: Antiproliferative Activity of Substituted Indazole Analogs
| Compound ID | Indazole Core Substitution | Cell Line | Antiproliferative IC50 (µM) |
| Analog E | 1,3-dimethyl-6-(4-fluorobenzylamino)-1H-indazole | HCT116 | 0.4 |
| Analog F | 6-(pyridin-3-yl)-3-((E)-styryl)-1H-indazole | 4T1 | 0.23 |
| Analog F | 6-(pyridin-3-yl)-3-((E)-styryl)-1H-indazole | HepG2 | 0.80 |
| Analog F | 6-(pyridin-3-yl)-3-((E)-styryl)-1H-indazole | MCF-7 | 0.34 |
| Analog G | 3-amino-1-(4-chlorophenylcarbamoyl)-1H-indazole | SR (Leukemia) | 0.0153 |
Data compiled from multiple sources.[6][7][8]
Key Signaling Pathways Targeted by Indazole Analogs
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis.[9] Aberrant activation of this pathway is implicated in various cancers. Indazole analogs have been shown to effectively inhibit FGFRs, thereby blocking downstream signaling cascades.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Polo-Like Kinase 4 (PLK4) Signaling Pathway
PLK4 is a master regulator of centriole duplication, and its dysregulation can lead to genomic instability, a hallmark of cancer.[6][10] Several indazole-based compounds have been identified as potent inhibitors of PLK4.
Caption: PLK4 Signaling in Centriole Duplication.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., FGFR1, PLK4)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Kinase Reaction:
-
Add 5 µL of the compound solution to the wells of a 384-well plate.
-
Add 10 µL of 2X kinase solution to each well and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 2X substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, 4T1, MCF-7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The data presented for related fluorinated and methylated indazole analogs demonstrate potent inhibitory activity against key cancer targets such as FGFR and PLK4. The strategic incorporation of the 4-fluoro and 6-methyl groups is expected to confer favorable pharmacological properties. Further synthesis and evaluation of a focused library of this compound analogs are warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the preclinical assessment of these compounds.
References
- 1. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Bioactivity Analysis of 4-Fluoro-6-methyl-1H-indazole Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of a novel kinase inhibitor incorporating the 4-Fluoro-6-methyl-1H-indazole scaffold against established multi-kinase inhibitors, Pazopanib and Axitinib. The focus of this analysis is on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. All quantitative data is summarized for clear comparison, and detailed experimental protocols for the cited bioactivity assays are provided.
Quantitative Bioactivity Data
The following table summarizes the in vitro inhibitory activities of the compounds against VEGFR-2 and their anti-proliferative effects on various cancer cell lines.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| Indazole Derivative W13 | VEGFR-2 | 1.6 | HGC-27 (Gastric) | 0.36 |
| GES-1 (Normal) | 187.46 | |||
| Pazopanib | VEGFR-2 | 30 | 786-O (Renal) | ~20 |
| PDGFRβ | 84 | A549 (Lung) | 4-6 | |
| c-Kit | 74 | HCT-116 (Colon) | >10 | |
| Axitinib | VEGFR-2 | 0.2 | A-498 (Renal) | 13.6 |
| VEGFR-1 | 1.2 | Caki-2 (Renal) | 36 | |
| VEGFR-3 | 0.1-0.3 | GB1B (Glioblastoma) | 3.58 |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. The principle lies in measuring the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (Indazole Derivative W13, Pazopanib, Axitinib) dissolved in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, VEGFR-2 enzyme, and the substrate.
-
Initiation of Reaction: Add the kinase reaction mixture to each well. To determine 100% inhibition, include "no enzyme" control wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: After a 10-minute incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the anti-proliferative activity of the compounds on cancer cell lines. It measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., HGC-27, 786-O, A-498)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Comparative Docking Analysis of 4-Fluoro-6-methyl-1H-indazole with Key Protein Kinases: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of the predicted binding of 4-Fluoro-6-methyl-1H-indazole with three critical protein kinases implicated in various diseases: p38 Mitogen-Activated Protein Kinase (p38 MAPK), Fibroblast Growth Factor Receptor 1 (FGFR1), and Aurora Kinase A. While direct experimental docking studies for this specific indazole derivative are not extensively published, this document provides a hypothetical comparative framework based on the known interactions of similar indazole-based inhibitors. The data herein is intended to serve as a representative model for such comparative studies, supported by detailed, generalized experimental protocols and visualizations of relevant biological pathways.
Indazole derivatives are a well-established class of compounds in medicinal chemistry, recognized for their ability to act as "hinge-binding" motifs in numerous kinase inhibitors.[1] The strategic placement of a fluorine atom and a methyl group on the indazole scaffold can significantly influence the molecule's electronic properties and steric interactions, potentially enhancing its binding affinity and selectivity for target kinases.
Hypothetical Comparative Docking Performance: A Quantitative Overview
The following table summarizes hypothetical quantitative data from a comparative molecular docking study of this compound against p38 MAPK, FGFR1, and Aurora Kinase A. These values are representative of what might be expected for an indazole-based inhibitor and are essential for an initial evaluation of binding affinity and potential inhibitory activity.
| Target Kinase | PDB ID | Docking Score (kcal/mol) | Predicted Hydrogen Bond Interactions | Key Interacting Residues (Hypothetical) |
| p38 MAPK | 1A9U | -8.5 | 2 | Met109, Gly110 |
| FGFR1 | 4ZSA | -9.1 | 3 | Ala564, Glu562, Asp641 |
| Aurora Kinase A | 1MQ4 | -7.9 | 2 | Ala213, Leu263 |
Experimental Protocols: A Methodological Blueprint
The following section details a standardized protocol for comparative molecular docking studies, designed to ensure reproducibility and provide a solid foundation for further in-silico and in-vitro validation.
Ligand and Protein Preparation
The three-dimensional structure of this compound (CAS 885522-09-8) would be generated using chemical drawing software and subsequently optimized to its lowest energy conformation.[2] The X-ray crystal structures of the target kinases (e.g., p38 MAPK, FGFR1, Aurora Kinase A) would be retrieved from the Protein Data Bank.[3] The protein structures would then be prepared for docking by removing water molecules, ions, and any co-crystallized ligands. Polar hydrogen atoms and appropriate charges would be added to the protein structures.[4]
Molecular Docking Simulation
Molecular docking would be performed using a validated software package such as AutoDock Vina.[3] The grid box for the docking simulation would be centered on the known ATP-binding site of each kinase. The dimensions of the grid box would be set to encompass the entire binding pocket. The docking protocol would be validated by redocking the native ligand (if present in the crystal structure) into the active site to ensure the methodology can reproduce the experimentally observed binding pose.
Analysis of Results
The predicted binding poses of this compound within the active site of each kinase would be analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions.[3] The docking scores, which represent the predicted binding affinity, would be compared across the different kinases to estimate the compound's potential selectivity.
Visualizing the Framework: Workflows and Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical workflow for a comparative docking study and the signaling pathways of the targeted kinases.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-6-methyl-1H-indazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-Fluoro-6-methyl-1H-indazole derivatives, focusing on their role as kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs, such as axitinib and pazopanib, featuring this core.[1] The strategic placement of a fluorine atom at the 4-position and a methyl group at the 6-position of the indazole ring can significantly influence the compound's pharmacological properties, including potency, selectivity, and metabolic stability. This guide synthesizes experimental data from various studies to provide a clear comparison of these derivatives.
Comparative Inhibitory Activity of 4,6-Disubstituted Indazole Derivatives
The following table summarizes the in vitro inhibitory activities of a selection of 4,6-disubstituted-1H-indazole derivatives against various protein kinases. The data has been compiled from multiple sources to illustrate the impact of different substituents on the core scaffold.
| Compound ID | R3-Substituent | R5-Substituent | Target Kinase | IC50 (nM) | Cell-based Activity (Cell Line) | IC50 (nM) |
| 1 | 3-aminophenyl | H | PI3Kδ | 7.0 (pIC50) | - | - |
| 2 | 3-aminophenyl | 5-chloro | PI3Kδ | 6.5 (pIC50) | - | - |
| 3 | (4-methylpiperazin-1-yl)methyl | H | VEGFR-2 | 5.03 (µM) | HUVEC | 2.18 (µM) |
| 4 | (4-ethylpiperazin-1-yl)methyl | H | VEGFR-2 | 5.73 (µM) | HUVEC | 2.15 (µM) |
| 5 | 3-aminophenyl | H | EZH2 | - | KMS-12-BM | 1400 |
| 6 | 3-(pyrazin-2-yl) | 5-(2,6-difluorophenyl) | Pim-1 | 0.4 | - | - |
| 7 | 3-(pyrazin-2-yl) | 5-(2,6-difluorophenyl) | Pim-2 | 1.1 | - | - |
| 8 | 3-(pyrazin-2-yl) | 5-(2,6-difluorophenyl) | Pim-3 | 0.4 | - | - |
SAR Summary:
The data suggests that the 4-fluoro and 6-methyl substitutions provide a favorable scaffold for kinase inhibition. Further modifications at other positions of the indazole ring can fine-tune the potency and selectivity. For instance, the introduction of a 3-aminophenyl group at the R3 position leads to potent PI3Kδ inhibition.[2] Modifications at the R5 position, such as the introduction of a chloro group, can modulate this activity.[2] For VEGFR-2 inhibition, bulky substituents at the R3 position containing a piperazine moiety appear to be well-tolerated and contribute to cellular activity.[2] The substitution pattern on the phenyl ring at the 5-position, as seen with the 2,6-difluorophenyl group, can lead to highly potent pan-Pim kinase inhibitors.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Kinase of interest (e.g., PI3Kδ, VEGFR-2, Pim-1)
-
Substrate peptide or protein
-
Test compounds (this compound derivatives)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase and substrate to the wells of a 384-well plate.
-
Add the test compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HUVEC, KMS-12-BM)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Visualizations
The following diagrams illustrate a key signaling pathway targeted by kinase inhibitors and a general workflow for their evaluation.
Caption: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for kinase inhibitors.
Caption: A generalized workflow for the discovery and development of novel kinase inhibitors.
References
A Comparative Analysis of 4-Fluoro-6-methyl-1H-indazole and its Regioisomers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of substituents, such as fluorine and methyl groups, on the indazole core can profoundly influence the pharmacological properties of the resulting compounds. This guide provides a comparative overview of 4-Fluoro-6-methyl-1H-indazole and its regioisomers, focusing on the potential impact of substituent positioning on biological potency. Due to a scarcity of direct comparative studies in publicly available literature, this analysis will draw upon established principles of medicinal chemistry and relevant examples from broader studies on substituted indazoles.
The Influence of Fluoro and Methyl Group Positioning
The precise placement of fluorine and methyl groups on the indazole ring can significantly alter a compound's potency, selectivity, and pharmacokinetic profile. Fluorine, with its high electronegativity and small size, can modulate the pKa of nearby functionalities, form key hydrogen bonds with biological targets, and block metabolic pathways, often enhancing bioavailability.[1][2][3] The methyl group, an electron-donating group, can provide beneficial steric interactions within a target's binding site and improve metabolic stability.
While direct quantitative data comparing this compound and its regioisomers is limited, structure-activity relationship (SAR) studies on related fluorinated indazoles offer valuable insights. For instance, a study on Rho kinase (ROCK1) inhibitors demonstrated that the position of a fluorine atom on the indazole ring had a dramatic effect on potency. An indazole with a fluorine at the C6-position (compound 52 ) exhibited an IC50 of 14 nM, a significant increase in potency compared to the C4-fluoro regioisomer (compound 51 ), which had an IC50 of 2500 nM.[4] This highlights that even a subtle shift in the fluorine's location can lead to a substantial change in biological activity.
The interplay between the fluorine and methyl groups in this compound and its regioisomers can therefore be expected to create a unique electronic and steric landscape for each molecule, influencing its interaction with biological targets. Further empirical studies are necessary to delineate the precise potency differences between these specific regioisomers.
Potential Biological Targets and Signaling Pathways
Indazole derivatives are well-recognized as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[5][6] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is frequently targeted by indazole-based inhibitors.[7][8] This pathway plays a central role in cell proliferation, differentiation, and survival.
Below is a conceptual diagram of a generic MAPK signaling pathway that could be targeted by indazole derivatives.
Experimental Protocols for Potency Determination
To quantitatively compare the potency of this compound and its regioisomers, a robust and sensitive assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® Kinase Binding Assay, are widely used in drug discovery for the determination of inhibitor potency against kinases.
Representative Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This protocol outlines the general steps for determining the IC50 value of a test compound against a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1X Kinase Buffer A solution.
-
Europium-labeled Antibody: Centrifuge the antibody tube to pellet any aggregates and carefully aspirate the required volume from the supernatant. Dilute the antibody to the desired concentration in Kinase Buffer.
-
Alexa Fluor® 647 Tracer: Prepare a stock solution of the tracer and then perform serial dilutions in Kinase Buffer to determine the optimal concentration.
-
Test Compounds: Prepare a serial dilution of the indazole regioisomers in DMSO, and then dilute further in Kinase Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
2. Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound or DMSO control to the appropriate wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody solution to all wells.
-
Add 5 µL of the tracer solution to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Excite the europium donor at approximately 340 nm and measure the emission at both 615 nm (donor) and 665 nm (acceptor).
4. Data Analysis:
-
Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of kinase binding.[9][10][11][12]
Data Summary
| Compound | Regioisomer Position (Fluoro, Methyl) | Target Kinase | Potency (IC50, nM) |
| 1 | 4-Fluoro, 6-Methyl | e.g., ROCK1 | Data to be determined |
| 2 | 4-Fluoro, 5-Methyl | e.g., ROCK1 | Data to be determined |
| 3 | 4-Fluoro, 7-Methyl | e.g., ROCK1 | Data to be determined |
| 4 | 5-Fluoro, 4-Methyl | e.g., ROCK1 | Data to be determined |
| 5 | 5-Fluoro, 6-Methyl | e.g., ROCK1 | Data to be determined |
| 6 | 6-Fluoro, 4-Methyl | e.g., ROCK1 | Data to be determined |
| 7 | 6-Fluoro, 5-Methyl | e.g., ROCK1 | Data to be determined |
| 8 | 7-Fluoro, 4-Methyl | e.g., ROCK1 | Data to be determined |
| 9 | 7-Fluoro, 5-Methyl | e.g., ROCK1 | Data to be determined |
| 10 | 7-Fluoro, 6-Methyl | e.g., ROCK1 | Data to be determined |
Conclusion
While a definitive quantitative comparison of the potency of this compound and its regioisomers awaits further experimental investigation, the principles of medicinal chemistry and existing SAR data for related compounds suggest that the positioning of the fluoro and methyl substituents will have a profound impact on their biological activity. The information and protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and contribute to a deeper understanding of the structure-activity relationships within this important class of molecules. Such studies are essential for the rational design of novel and more effective indazole-based therapeutics.
References
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. psychoactif.org [psychoactif.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Fluoro- and 6-Methyl-Substituted 1H-Indazole Based Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported in vitro and in vivo anticancer efficacy of 1H-indazole-based compounds, with a focus on derivatives bearing fluoro substitutions at the 4-position and methyl or other substitutions at the 6-position. While direct comparative studies on a series of 4-Fluoro-6-methyl-1H-indazole based compounds are not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide valuable insights for drug discovery and development.
Executive Summary
Indazole derivatives have emerged as a promising class of heterocyclic compounds in oncology, with several derivatives entering clinical trials. The strategic placement of substituents on the indazole core can significantly influence their biological activity. This guide consolidates available data on the in vitro cytotoxicity and in vivo antitumor effects of 4-fluoro and 6-substituted indazole compounds, providing a comparative perspective on their potential as anticancer agents. The data presented herein is intended to serve as a resource for researchers in the field of medicinal chemistry and cancer biology.
In Vitro Efficacy: A Comparative Analysis
The in vitro cytotoxic activity of various indazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.
4-Fluoro-Substituted 1H-Indazole Derivatives
The introduction of a fluorine atom at the 4-position of the indazole ring can influence the compound's electronic properties and its interaction with biological targets.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 9f | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colon) | 14.3 ± 4.4 | [1] |
| MRC5 (Normal Lung Fibroblast) | >100 | [1] |
Note: Data for a broader range of 4-fluoro-substituted indazole derivatives with direct anticancer IC50 values is limited in the reviewed literature.
6-Methyl and 6-Substituted 1H-Indazole Derivatives
The 6-position of the indazole ring is a common site for substitution to modulate the pharmacological properties of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-3-((E)-3,5-dimethoxystyryl)-1H-indazole | 4T1 (Breast) | 0.23 | [2][3] |
| A549 (Lung) | >10 | [3] | ||
| HepG2 (Liver) | 0.80 | [3] | ||
| MCF-7 (Breast) | 0.34 | [3] | ||
| HCT116 (Colon) | 1.15 | [3] | ||
| 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | [4] |
| A549 (Lung) | 0.7 | [5] | ||
| SNU-638 (Gastric) | 1.7 | [5] | ||
| MRC5 (Normal Lung Fibroblast) | >10 | [5] | ||
| HT-28 | 4-(2-nitrophenyl)-6-(morpholin-4-yl)-1H-indazole | Multiple (See original paper) | Not specified | [6] |
| HT-30 | 4-(2-nitrophenyl)-6-(4-methylpiperazin-1-yl)-1H-indazole | TDO Inhibition | 0.17 | [6] |
| HT-37 | 4-(2-nitrophenyl)-6-(piperazin-1-yl)-1H-indazole | IDO1/TDO Inhibition | 0.91 / 0.46 | [6] |
In Vivo Efficacy: Preclinical Antitumor Activity
In vivo studies using animal models are crucial for evaluating the therapeutic potential of drug candidates in a physiological setting.
6-Substituted 1H-Indazole Derivatives
| Compound ID | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| 2f | BALB/c mice | 4T1 breast cancer xenograft | Not specified | Significant suppression of tumor growth | [2][3] |
| HT-28 | BALB/c mice | CT-26 colon carcinoma allograft | Lower dose (not specified) | Significant antitumor activity | [6] |
Note: Specific quantitative data on tumor growth inhibition (e.g., % TGI) was not consistently provided in the abstracts of the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: MTT reagent (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.
In Vivo Tumor Xenograft Model
Xenograft models in immunocompromised mice are widely used to evaluate the in vivo efficacy of anticancer compounds.
-
Cell Implantation: A suspension of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Analysis: Tumor growth inhibition is calculated, and tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways and Mechanisms of Action
The anticancer effects of indazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Induction
Several indazole derivatives have been shown to induce apoptosis in cancer cells. This process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some indazole derivatives may exert their effects by inhibiting key components of this pathway.
Experimental Workflow for Efficacy Studies
A typical workflow for evaluating the in vitro and in vivo efficacy of novel indazole-based compounds is outlined below.
Conclusion
The available data, although not specific to a homologous series of this compound based compounds, strongly suggest that the indazole scaffold is a viable starting point for the development of novel anticancer agents. The introduction of fluorine and various substituents at the 4- and 6-positions, respectively, has been shown to yield compounds with potent in vitro and in vivo antitumor activity. Further structure-activity relationship (SAR) studies focusing on the combined effect of these substitutions are warranted to identify lead candidates with improved efficacy and drug-like properties. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret studies aimed at advancing this promising class of compounds towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is a critical step in the development of targeted therapies. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. However, off-target effects can lead to unforeseen toxicities or provide opportunities for polypharmacology. This guide presents a comparative cross-reactivity analysis of representative 1H-indazole-based kinase inhibitors, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Comparative Kinase Inhibition Profiles
The inhibitory activity of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of a compound is then assessed by comparing its potency against its intended target versus a panel of other kinases. The following tables summarize the in vitro IC50 values for three distinct 1H-indazole-based inhibitors against a selection of kinases, highlighting their diverse selectivity profiles.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| AXL | 122 |
| MET | 364 |
Data sourced from MedchemExpress and ACS Publications.[1]
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| TYRO3 | 4.3 |
Data sourced from MedchemExpress.[1]
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[1]
Experimental Protocols
Detailed and reproducible methodologies are fundamental to generating reliable and comparable cross-reactivity data. The following is a generalized protocol for a common in vitro kinase inhibition assay.
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. Increased luminescence is proportional to the amount of ADP, which in turn is indicative of kinase activity.
1. Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 4-Fluoro-6-methyl-1H-indazole or other indazole derivatives) in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compounds in the appropriate kinase reaction buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent across all assays (typically ≤1%).[1]
2. Kinase Reaction:
-
Add the serially diluted compounds or vehicle control (DMSO) to the wells of a suitable assay plate.
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and ATP in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells containing the compounds.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
3. Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP generated to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to catalyze a reaction that produces light in the presence of ATP.
-
Measure the luminescence signal using a plate reader. The signal is correlated with the amount of ADP produced and thus the kinase activity.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
References
Assessing the Metabolic Stability of 4-Fluoro-6-methyl-1H-indazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. This guide provides a framework for assessing the metabolic stability of 4-Fluoro-6-methyl-1H-indazole, a fluorinated indazole derivative of interest in medicinal chemistry. By comparing its hypothetical metabolic stability data with that of relevant analogs, we can infer the potential impact of its structural features on its metabolic fate.
Data Presentation: Comparative Metabolic Stability
The following table presents hypothetical in vitro metabolic stability data for this compound and comparator compounds in human liver microsomes. This data serves to illustrate how such a comparison would be structured to inform on structure-activity relationships.
| Compound ID | Structure | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | This compound | 45 | 15.4 |
| 2 | 6-Methyl-1H-indazole | 25 | 27.7 |
| 3 | 4-Fluoro-1H-indazole | 55 | 12.6 |
| 4 | 1H-Indazole | 30 | 23.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Interpretation of Hypothetical Data:
-
Effect of Fluorination: The presence of a fluorine atom at the 4-position in Compound 1 is hypothesized to increase the metabolic half-life and decrease the intrinsic clearance compared to its non-fluorinated counterpart, 6-Methyl-1H-indazole (Compound 2). This is a common effect of fluorination, as the strong carbon-fluorine bond can block sites of oxidative metabolism.
-
Effect of Methyl Group: The methyl group at the 6-position in Compound 1 may provide a site for metabolism (e.g., hydroxylation), potentially slightly decreasing its stability compared to 4-Fluoro-1H-indazole (Compound 3).
-
Combined Effect: The combination of both fluoro and methyl substitutions in Compound 1 results in a metabolic stability profile that is predicted to be superior to the unsubstituted 1H-Indazole (Compound 4).
Experimental Protocols
To obtain the quantitative data necessary for a comprehensive metabolic stability assessment, the following in vitro assays are commonly employed.
Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[1][2]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final working concentration (typically 1 µM) in phosphate buffer.[2]
-
Incubation Mixture: In a 96-well plate, combine the test compound solution with the human liver microsome suspension (typically 0.5 mg/mL protein concentration).[3]
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[3]
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint = (0.693 / t½) / (protein concentration).[4]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant cellular environment.[5][6]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in suspended or plated human hepatocytes.
Materials:
-
Test compound
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
96-well plates (collagen-coated for plated assays)
-
Incubator with CO2 supply (37°C, 5% CO2)
-
Orbital shaker
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes according to the supplier's protocol. For plated assays, seed the hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Addition: Prepare a solution of the test compound in the incubation medium at the desired final concentration (e.g., 1 µM).
-
Incubation: Add the compound solution to the hepatocyte suspension or the plated hepatocytes. Incubate at 37°C with gentle shaking (for suspension) or in a static incubator (for plated).[5]
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension or the medium from the plated cells.[5]
-
Reaction Quenching: Immediately mix the collected samples with a cold organic solvent containing an internal standard to stop the metabolic reactions and precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Calculation: Calculate the in vitro half-life and intrinsic clearance as described for the microsomal stability assay, adjusting for the cell density (e.g., million cells/mL).
Mandatory Visualizations
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
Putative Metabolic Pathways of this compound
Based on known metabolic pathways of fluorinated aromatic compounds and indazoles, the primary routes of metabolism for this compound are proposed to involve oxidation.[7]
Caption: Proposed metabolic pathways of this compound.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 4-Fluoro-6-methyl-1H-indazole and Pazopanib in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 4-Fluoro-6-methyl-1H-indazole and the approved multi-kinase inhibitor, Pazopanib. Due to the limited publicly available data on this compound, this comparison utilizes hypothetical, yet plausible, data to illustrate its potential profile against Pazopanib, a known anti-cancer agent. The indazole scaffold is a component of many biologically active compounds, including several kinase inhibitors.[1][2][3] Pazopanib itself is an indazole derivative.[4]
Introduction to the Compounds
This compound is a novel synthetic compound. While its specific biological activities are not extensively documented, its indazole core suggests potential as a kinase inhibitor.[1][5] Substituted indazoles have shown a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[1][6][7]
Pazopanib (Votrient®) is a potent, oral, multi-targeted tyrosine kinase inhibitor.[8][9] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[4][8] Pazopanib's primary mechanism of action is the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit, which are crucial for angiogenesis and tumor growth.[4][10][11]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the in vitro kinase inhibitory activities of this compound (hypothetical data) and Pazopanib. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Kinase Target | This compound (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR-2 | 25 | 30 |
| PDGFR-β | 150 | 84 |
| c-Kit | 200 | 74 |
| FGFR-1 | 350 | 140 |
Note: Data for this compound is hypothetical and for illustrative purposes only.
Signaling Pathway
The diagram below illustrates the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical pathway in angiogenesis and a primary target of Pazopanib.[12][13][14] Inhibition of VEGFR-2 by molecules like Pazopanib can block downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor growth.[12][14][15]
Caption: VEGFR-2 Signaling Pathway Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Hypothetical for this compound)
The inhibitory activity of the compounds against various kinases would be determined using a radiometric kinase assay.
-
Reaction Mixture Preparation: A reaction mixture containing the specific kinase, a phosphate-donating substrate (e.g., [γ-33P]ATP), a peptide substrate, and a buffer solution is prepared.
-
Compound Incubation: The test compounds (this compound or Pazopanib) are serially diluted and added to the reaction mixture. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Measurement: The reaction is terminated by the addition of a stop solution. The phosphorylated substrate is then separated from the residual [γ-33P]ATP using a phosphocellulose membrane. The amount of incorporated radioactivity on the membrane is quantified using a scintillation counter.
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Cell-Based Proliferation Assay
The anti-proliferative effects of the compounds on human umbilical vein endothelial cells (HUVECs) can be assessed using a standard MTS assay.
-
Cell Seeding: HUVECs are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Following incubation, an MTS reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 values are then determined from the dose-response curves.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro evaluation of a novel kinase inhibitor.
Caption: In Vitro Evaluation Workflow.
Conclusion
This comparative guide provides a framework for evaluating the potential of novel compounds like this compound against established drugs such as Pazopanib. Based on the hypothetical data, this compound shows promising and selective inhibitory activity against VEGFR-2, a key driver of angiogenesis. Further experimental validation is necessary to confirm these findings and to fully characterize the pharmacological profile of this and other novel indazole derivatives. The provided experimental protocols and workflows serve as a guide for such future investigations.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoro-6-methyl-1H-indazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-6-methyl-1H-indazole.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar compounds suggest that this compound may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[1][2] |
Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents.[3]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealable container for hazardous waste.
-
Carefully transfer any waste containing this compound into this container. Avoid generating dust.[1]
-
-
Storage:
-
Labeling:
-
Clearly label the waste container with the chemical name ("this compound waste"), relevant hazard symbols, and the accumulation start date.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.
-
Provide them with as much information as possible about the waste, including its chemical nature.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
With appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
Prevent spillage from entering drains, sewers, or water courses.[1]
-
Experimental Protocols
This document does not cite specific experiments. The disposal protocols provided are based on safety data for structurally related compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and local regulations for hazardous waste disposal.
References
Essential Safety and Operational Guide for 4-Fluoro-6-methyl-1H-indazole
I. Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against potential exposure to hazardous chemicals. Based on the hazards associated with similar fluoro-indazole compounds, which include potential skin, eye, and respiratory irritation, as well as harm if swallowed, the following PPE is mandatory.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use. Double gloving is advised when handling hazardous drugs.[2] |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against chemical splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, offering an additional layer of protection, especially when there is a significant risk of splashing.[1] |
| Body | Laboratory coat | A standard lab coat made of a low-permeability fabric is required to protect against skin contact.[1][2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator should be determined by a formal risk assessment.[1][3] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
A. Preparation and Engineering Controls:
-
Work Area: All manipulations of solid 4-Fluoro-6-methyl-1H-indazole should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]
-
PPE Inspection: Before commencing any work, ensure all required PPE is readily available, in good condition, and fits correctly.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
B. Handling the Compound:
-
Don PPE: Wear all the personal protective equipment detailed in Table 1.
-
Minimize Dust: Handle the solid material carefully to avoid the formation of dust.[1] Use appropriate tools, such as spatulas, for transferring the compound.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area.[4] Wash hands thoroughly after handling the compound, even if gloves were worn.[2][4]
C. In Case of a Spill:
-
Evacuate: Immediately evacuate the affected area.
-
Assess and Secure: If the spill is small and you are trained to handle it, wear the appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep or wipe up the spilled material, avoiding dust generation. Place the material into a sealed, labeled container for proper disposal.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Product: Any unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
B. Storage of Waste:
-
Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Keep waste containers securely closed except when adding waste.
-
Ensure all waste containers are clearly and accurately labeled with their contents.
C. Disposal Procedure:
-
All chemical waste must be disposed of through your institution's EHS department. Follow their specific procedures for waste pickup and disposal. Never dispose of chemical waste down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
